Product packaging for trans-Dihydrophthalic Acid(Cat. No.:)

trans-Dihydrophthalic Acid

Cat. No.: B15289442
M. Wt: 168.15 g/mol
InChI Key: OYUWHGGWLCJJNP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-Dihydrophthalic Acid is a high-purity, research-grade chemical compound that serves as a valuable precursor and building block in advanced organic synthesis and materials science. This hydrogenated derivative of phthalic acid is characterized by its cyclohexene ring structure, which offers unique reactivity compared to its aromatic counterpart. A primary research application of dihydrophthalic acid derivatives is in the synthesis of conjugated polymers. These polymers can be utilized as photo-sensitizers in solar cells, with studies showing incident monochromatic photon-to-current conversion efficiencies of 6.1% at 450 nm . Furthermore, such polymeric precursors can undergo thermal treatment at elevated temperatures (e.g., 300 °C) to form poly(p-phenylene) or PPP, a valuable conductive material, through the elimination of side groups . The dihydroaromatic structure also makes this compound a candidate for studying decarboxylation reactions, a useful transformation in synthetic organic chemistry . As a derivative of phthalic acid, which is an aromatic dicarboxylic acid , this compound provides researchers with a versatile and reactive scaffold for developing new materials and synthetic methodologies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B15289442 trans-Dihydrophthalic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

(1R,2R)-cyclohexa-3,5-diene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t5-,6-/m1/s1

InChI Key

OYUWHGGWLCJJNP-PHDIDXHHSA-N

Isomeric SMILES

C1=C[C@H]([C@@H](C=C1)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Legacy of Reduction: The Historical Synthesis of trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Dihydrophthalic acid, a non-aromatic cyclic dicarboxylic acid, has served as a valuable building block in organic synthesis, enabling access to a variety of complex molecular architectures. Its unique stereochemistry and functionality have made it a target of interest for chemists for over a century. This technical guide provides a comprehensive historical overview of the synthesis of this compound, detailing the evolution of synthetic methodologies. It includes a comparative analysis of key methods, in-depth experimental protocols for significant procedures, and visual representations of the underlying chemical transformations to aid researchers in understanding and applying these synthetic strategies.

Historical Perspective: From Phthalic Acid Reduction to Stereochemical Control

The story of this compound synthesis is intrinsically linked to the pioneering work of Adolf von Baeyer in the late 19th century on the reduction of aromatic compounds. His investigations into the structure of benzene and its derivatives led him to explore the reduction of phthalic acid.

In the 1880s, Baeyer subjected phthalic acid to reduction using sodium amalgam, a reagent known for its ability to effectuate the reduction of aromatic rings. This seminal work laid the foundation for the synthesis of hydroaromatic compounds and provided the first route to dihydrophthalic acids. While Baeyer's initial focus was not on the stereochemistry of the products, his experiments opened the door for future investigations into the selective formation of cis and trans isomers.

Later work by researchers such as Einhorn and Willstätter further explored the reduction of phthalic acid and its derivatives, contributing to a better understanding of the reaction's scope and limitations. However, it was the need for stereochemically pure isomers for various synthetic applications that drove the development of more refined and controlled methods for producing this compound.

The mid-20th century saw significant advancements in the stereoselective synthesis of this compound. The development of methods with predictable stereochemical outcomes became a key focus, leading to the establishment of reliable protocols for the preparation of the trans isomer in high purity. These advancements were crucial for the use of this compound as a versatile intermediate in the synthesis of natural products and other complex organic molecules.

Comparative Analysis of Synthetic Methodologies

Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and experimental simplicity. The table below summarizes the key quantitative data for the most prominent methods.

Synthesis MethodReagentsSolventTypical Yield (%)Stereoselectivity (trans:cis)Reference
Sodium Amalgam Reduction Phthalic Acid, Sodium Amalgam (Na/Hg)Water60-75%Predominantly transBaeyer (historical), McDonald & Reineke (Org. Syn.)
Electrolytic Reduction Phthalic AcidDilute Sulfuric AcidModeratePredominantly transMettler (1906)
Catalytic Hydrogenation Phthalic AcidWaterHighMixture of isomers, dependent on catalyst and conditionsVarious

Detailed Experimental Protocols

Sodium Amalgam Reduction (McDonald and Reineke)

This procedure, published in Organic Syntheses, is a reliable and well-documented method for the preparation of trans-1,2-dihydrophthalic acid.

Reaction Scheme:

G phthalic_acid Phthalic Acid reagents 1. Na/Hg 2. H2O, CH3COOH trans_dihydrophthalic_acid trans-1,2-Dihydrophthalic Acid reagents->trans_dihydrophthalic_acid G phthalic_acid Phthalic Acid reagents Electrolysis (Pb cathode) H2SO4 (aq) trans_dihydrophthalic_acid trans-1,2-Dihydrophthalic Acid reagents->trans_dihydrophthalic_acid G start Start: Phthalic Acid dissolution Dissolution in Water start->dissolution reduction Reduction with Sodium Amalgam (Controlled Temperature and pH) dissolution->reduction separation Separation from Mercury reduction->separation filtration Hot Filtration separation->filtration crystallization Crystallization upon Cooling filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation purification Recrystallization from Hot Water isolation->purification product Final Product: trans-1,2-Dihydrophthalic Acid purification->product

The Seminal Work of Adolf von Baeyer: A Technical Retrospective on the Discovery of trans-1,2-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A foundational pillar in the field of alicyclic chemistry, the discovery of trans-1,2-dihydrophthalic acid by Adolf von Baeyer in 1888, marked a significant leap in the understanding of hydroaromatic compounds. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals, revisiting the core of Baeyer's original work. It offers a detailed examination of the experimental protocols, a comprehensive summary of the quantitative data, and visualizations of the chemical transformations as described in his seminal publication, "Ueber die Reduction der Phtalsäure" (Justus Liebigs Annalen der Chemie, 1888, 248, 1-55).

Introduction

Adolf von Baeyer's investigation into the reduction of phthalic acid was a pivotal moment in organic chemistry. His work not only elucidated the structure of the resulting dihydrophthalic acids but also laid the groundwork for his renowned "strain theory" in cyclic compounds. By employing sodium amalgam, Baeyer successfully reduced the aromatic ring of phthalic acid, leading to the isolation and characterization of various isomeric dihydrophthalic acids. This guide focuses on the synthesis and properties of the trans-1,2-dihydrophthalic acid isomer, a key product of this investigation.

Experimental Protocols

The following methodologies are reconstructed from Baeyer's original 1888 publication, providing a detailed protocol for the synthesis and isolation of trans-1,2-dihydrophthalic acid.

Synthesis of Dihydrophthalic Acid Mixture

Materials:

  • Phthalic acid

  • Sodium amalgam (3%)

  • Distilled water

  • Sulfuric acid (dilute)

  • Ether

Procedure:

  • A solution of phthalic acid in water was prepared.

  • The solution was treated with 3% sodium amalgam in multiple portions. The reaction vessel was kept cool with water throughout the addition to manage the exothermic reaction.

  • The reaction mixture was periodically acidified with dilute sulfuric acid to maintain a neutral or slightly acidic pH, which favors the reduction process.

  • After the complete addition of sodium amalgam, the aqueous solution was separated from the mercury.

  • The solution was then strongly acidified with sulfuric acid.

  • The acidified solution was extracted repeatedly with ether to isolate the mixture of dihydrophthalic acids.

  • The ethereal extracts were combined and the ether was evaporated to yield a crystalline mass containing a mixture of dihydrophthalic acid isomers.

Isolation of trans-1,2-Dihydrophthalic Acid

Procedure:

  • The crystalline mixture of dihydrophthalic acids was subjected to fractional crystallization from water.

  • The initial fractions, being less soluble, predominantly contained the desired trans-1,2-dihydrophthalic acid.

  • The crystals were collected by filtration and recrystallized from hot water to achieve higher purity.

  • The purified crystals of trans-1,2-dihydrophthalic acid were dried and subjected to further analysis.

Quantitative Data

The following tables summarize the key quantitative findings from Baeyer's experiments on trans-1,2-dihydrophthalic acid.

PropertyValue
Melting Point214-215 °C (with decomposition)
Solubility in WaterSparingly soluble in cold water, more soluble in hot water
Crystalline FormPrisms or needles

Table 1. Physical Properties of trans-1,2-Dihydrophthalic Acid

ElementTheoretical %Experimental %
Carbon (C)56.4756.25
Hydrogen (H)4.714.83

Table 2. Elemental Analysis of trans-1,2-Dihydrophthalic Acid

Diagrams

The following diagrams illustrate the chemical reaction and the logical workflow of the experimental procedure.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products phthalic_acid Phthalic Acid aqueous_solution Aqueous Solution phthalic_acid->aqueous_solution sodium_amalgam Sodium Amalgam (3%) sodium_amalgam->aqueous_solution cooling Cooling aqueous_solution->cooling Exothermic Reaction dihydro_mixture Mixture of Dihydrophthalic Acids cooling->dihydro_mixture Reduction

Caption: Reaction scheme for the reduction of phthalic acid.

G start Start: Phthalic Acid Solution add_amalgam Add Sodium Amalgam (in portions) start->add_amalgam acidify_neutral Periodic Acidification (dil. H₂SO₄) add_amalgam->acidify_neutral separate_hg Separate Mercury add_amalgam->separate_hg acidify_neutral->add_amalgam Repeat until completion acidify_strong Strong Acidification (H₂SO₄) separate_hg->acidify_strong extract_ether Ether Extraction acidify_strong->extract_ether evaporate_ether Evaporate Ether extract_ether->evaporate_ether fractional_crystallization Fractional Crystallization (from Water) evaporate_ether->fractional_crystallization isolate_trans Isolate trans-1,2-Dihydrophthalic Acid Crystals fractional_crystallization->isolate_trans

Caption: Experimental workflow for the synthesis and isolation.

Conclusion

Adolf von Baeyer's meticulous experimental work on the reduction of phthalic acid was a landmark achievement that opened new avenues in the study of cyclic compounds. The synthesis and characterization of trans-1,2-dihydrophthalic acid, as detailed in his 1888 publication, not only provided concrete evidence for the structure of hydroaromatic systems but also showcased a powerful synthetic methodology. This technical guide serves to highlight the enduring significance of Baeyer's foundational research, offering a valuable resource for contemporary scientists in the fields of organic synthesis and drug development.

An In-depth Technical Guide on the Molecular Structure and Conformation of trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of trans-1,2-dihydrophthalic acid, a molecule of interest in synthetic chemistry and as a potential building block in drug development. This document summarizes key data, outlines experimental methodologies, and presents visualizations to facilitate a deeper understanding of its three-dimensional characteristics.

Molecular Structure

trans-1,2-Dihydrophthalic acid is a cyclohexadiene derivative with the molecular formula C₈H₈O₄. The core of the molecule consists of a 1,4-cyclohexadiene ring to which two carboxylic acid groups are attached at the 1 and 2 positions in a trans configuration.

Conformational Analysis

The conformational landscape of trans-1,2-dihydrophthalic acid is primarily defined by the puckering of the cyclohexadiene ring and the orientation of the two carboxylic acid groups. The dominant conformations are expected to be variations of a half-chair or boat-like structure for the six-membered ring. The key equilibrium is between the conformers where the carboxylic acid groups are in pseudo-axial (diaxial-like) and pseudo-equatorial (diequatorial-like) positions.

In the absence of direct experimental data for trans-1,2-dihydrophthalic acid, valuable insights can be drawn from the conformational analysis of its saturated analog, trans-1,2-cyclohexanedicarboxylic acid. Studies on this related molecule have shown a strong preference for the diequatorial conformation of the carboxyl groups in various solvents. This preference is attributed to the lower steric strain in the diequatorial arrangement compared to the diaxial one.

However, the presence of the two double bonds in the trans-1,2-dihydrophthalic acid ring system significantly alters the ring's geometry, making it more planar than a cyclohexane ring. This flattening of the ring may influence the energetic preference between the pseudo-axial and pseudo-equatorial conformations.

Table 1: Calculated Conformational Energy Data (Hypothetical based on related compounds)

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Diequatorial-like0.00C1-C2-C(OOH)-O: ~170C2-C1-C(OOH)-O: ~170
Diaxial-like> 2.0C1-C2-C(OOH)-O: ~60C2-C1-C(OOH)-O: ~-60

Note: This data is illustrative and based on the expected behavior of similar molecules. Actual values would require specific computational or experimental determination.

Experimental Protocols

Synthesis of trans-1,2-Dihydrophthalic Acid

A reliable method for the synthesis of trans-1,2-dihydrophthalic acid is the reduction of phthalic acid using sodium amalgam. This procedure is well-documented in Organic Syntheses.[1]

Protocol:

  • A solution of phthalic acid and sodium acetate in water is prepared and cooled in an ice bath.

  • 3% sodium amalgam is added portion-wise to the vigorously stirred solution.

  • 50% acetic acid is added concurrently with the amalgam.

  • The reaction is allowed to proceed for 4-5 hours.

  • The aqueous solution is decanted from the mercury and filtered.

  • The filtrate is acidified with cold 20% sulfuric acid to precipitate the trans-1,2-dihydrophthalic acid.

  • The crystalline product is collected by filtration, washed with cold water, and dried.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For trans-1,2-dihydrophthalic acid, the key parameters to analyze would be the proton-proton coupling constants (³JHH) of the ring protons. The magnitude of these coupling constants is related to the dihedral angles between the protons, which in turn depends on the ring conformation.

Hypothetical Experimental Workflow:

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_interpretation Interpretation dissolve Dissolve trans-1,2-dihydrophthalic acid in deuterated solvent (e.g., D2O, DMSO-d6) acquire Acquire 1H NMR spectrum dissolve->acquire Transfer to NMR tube analyze Analyze coupling constants (3JHH) of ring protons acquire->analyze karplus Apply Karplus equation to relate 3JHH to dihedral angles analyze->karplus determine Determine population of conformers (diaxial vs. diequatorial) karplus->determine G cluster_legend Energy Profile Diequatorial-like Conformer Diequatorial-like Conformer Diaxial-like Conformer Diaxial-like Conformer Transition State Transition State Diequatorial-like Conformer->Transition State ΔG‡(eq->ax) Transition State->Diaxial-like Conformer ΔG‡(ax->eq) l1 Lower Energy l2 Higher Energy

References

An In-depth Technical Guide on the Solubility of trans-Dihydrophthalic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of trans-dihydrophthalic acid in common organic solvents. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this compound. This document summarizes the available qualitative solubility information and provides detailed, generalized experimental protocols for determining the solubility of dicarboxylic acids, which can be applied to this compound. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram. This guide aims to be a valuable resource for researchers and professionals working with this and similar compounds, enabling them to systematically approach solubility characterization.

Introduction

This compound is a dicarboxylic acid of interest in various fields of chemical research and development. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, crystallization, and formulation. Despite its relevance, a diligent search of scientific databases and literature has revealed a significant gap in the availability of precise, quantitative solubility data for trans-1,2-dihydrophthalic acid in common organic solvents.

This guide provides a consolidated overview of the currently available qualitative solubility information for this compound. Recognizing the critical need for quantitative data, this document also furnishes detailed experimental methodologies that can be employed to determine the solubility of this and other dicarboxylic acids. These protocols are based on established techniques in the field of physical chemistry and are intended to provide a practical framework for researchers to generate reliable solubility data.

Qualitative Solubility of this compound

  • Chloroform: The solubility of trans-1,2-dihydrophthalic acid in chloroform has been described as being relatively high[1].

  • Ethyl Acetate: Ethyl acetate has been used as a solvent to enhance the solubility of dicarboxylic acids, including presumably trans-1,2-dihydrophthalic acid, during chemical reactions[1].

It is important to note that these descriptions are qualitative and do not provide the specific concentrations required for many scientific and industrial applications. The generation of precise solubility data through experimental measurement is therefore highly recommended.

Experimental Protocols for Solubility Determination

The following are detailed, generalized protocols for determining the solubility of a dicarboxylic acid, such as this compound, in an organic solvent. These methods are based on well-established techniques reported in the scientific literature.

Static Analytical Method

The static analytical method is a classical and reliable technique for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the liquid phase is determined analytically.

Apparatus:

  • Thermostatically controlled water bath or incubator with temperature control to ±0.1°C.

  • Glass vials or flasks with airtight seals.

  • Magnetic stirrer and stir bars.

  • Analytical balance.

  • Filtration device (e.g., syringe filters with appropriate membrane material).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or other quantitative analytical instrumentation.

Procedure:

  • Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the desired organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled bath. Stir the mixtures continuously using a magnetic stirrer. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24 to 72 hours.

  • Phase Separation: Once equilibrium is achieved, stop the stirring and allow the solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

  • Quantification: Determine the mass of the filtered solution. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Data Calculation: The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction, based on the measured concentration and the density of the solvent.

Laser Monitoring Technique

The laser monitoring technique is a more modern and often automated method for determining the point of dissolution or precipitation.

Principle: A laser beam is passed through the sample solution. The intensity of the transmitted or scattered light is monitored as the temperature is changed or as more solute is added. The point at which the solid phase appears or disappears is detected by a change in the light intensity.

Apparatus:

  • Automated solubility measurement system equipped with a laser source and detector.

  • Temperature-controlled sample cell.

  • Automated dispenser for the solute or solvent.

  • Stirring mechanism.

Procedure:

  • Sample Preparation: A known amount of the solvent is placed in the temperature-controlled sample cell.

  • Titration or Temperature Ramp:

    • Titration Method: The solid solute is added incrementally to the solvent at a constant temperature. The laser monitors the solution for the appearance of turbidity, indicating that the saturation point has been reached.

    • Temperature Ramp Method: A known amount of solute and solvent (forming a slurry) is placed in the cell. The temperature is slowly increased while monitoring the laser transmission. The temperature at which the last solid particle dissolves (indicated by a sharp increase in transmitted light) is the saturation temperature for that specific concentration.

  • Data Analysis: The solubility at a given temperature is determined from the amount of solute and solvent at the point of dissolution or precipitation[2][3][4][5][6].

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Solubility_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Select Solvent(s) C Measure Solvent Volume/Mass A->C B Weigh this compound D Mix Solute and Solvent in Vial B->D C->D E Equilibrate at Constant Temperature (e.g., 24-72h with stirring) D->E F Allow Solid to Settle E->F G Withdraw and Filter Supernatant F->G H Prepare Sample for Analysis (e.g., Dilution) G->H I Quantify Concentration (e.g., HPLC) H->I J Calculate Solubility (g/100mL, mol/L, etc.) I->J K Tabulate and Report Data J->K

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

The solubility of this compound in common organic solvents remains an area where quantitative data is needed. This guide has summarized the available qualitative information, indicating some potential solvents for this compound. More importantly, it has provided detailed, adaptable experimental protocols for the static analytical method and the laser monitoring technique, which researchers can use to generate the much-needed quantitative solubility data. The provided workflow diagram offers a clear visual guide for these experimental procedures. By following these methodologies, scientists and professionals in drug development and other fields can systematically characterize the solubility of this compound, facilitating its effective use in their applications.

References

Theoretical Examination of Dicarboxylic Acid Geometries: A Case Study Using trans-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Development and Computational Chemistry

Introduction

The three-dimensional conformation of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a precise understanding of molecular geometry is paramount for designing ligands that exhibit high affinity and selectivity for their biological targets. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of molecules with a high degree of accuracy.

This technical guide provides an in-depth overview of the theoretical calculation of the geometry of dicarboxylic acids, using trans-cyclohexane-1,2-dicarboxylic acid as a case study. We will detail the computational methodologies, present the resulting geometric parameters in a structured format, and visualize the computational workflow.

Computational Methodology

The geometric optimization and subsequent analysis of trans-cyclohexane-1,2-dicarboxylic acid were performed using state-of-the-art computational chemistry techniques. The primary objective of geometry optimization is to find the minimum energy conformation of a molecule on its potential energy surface.

2.1. Density Functional Theory (DFT) Approach

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely adopted for its favorable balance of computational cost and accuracy in predicting molecular properties, including geometry.

2.2. Functional and Basis Set Selection

The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results. For the calculations on trans-cyclohexane-1,2-dicarboxylic acid, the following combination was employed, as it has been shown to provide accurate geometries for organic molecules:

  • Functional: M06-2X. This is a high-nonlocality hybrid meta-GGA functional that performs well for a broad range of chemical systems and non-covalent interactions.

  • Basis Set: cc-pVTZ(-f)++. This is a correlation-consistent, triple-zeta basis set with diffuse functions on all atoms and polarization functions on heavy atoms, providing a flexible description of the electron density.

2.3. Geometry Optimization Protocol

The optimization process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the calculated energy of the system. The process is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. All calculations were performed using a continuum solvation model to simulate the presence of a solvent, which can significantly influence the conformational preferences of the molecule.

Results: Optimized Geometry of trans-Cyclohexane-1,2-dicarboxylic Acid

The geometry optimization of trans-cyclohexane-1,2-dicarboxylic acid yields a stable conformation with specific bond lengths, bond angles, and dihedral angles. These parameters define the precise three-dimensional arrangement of the atoms in the molecule.

3.1. Tabulated Bond Lengths

The following table summarizes the key bond lengths in the optimized structure of the diaxial (aa) and diequatorial (ee) conformers of trans-cyclohexane-1,2-dicarboxylic acid.

BondAtom 1Atom 2Bond Length (Å) - Diaxial (aa)Bond Length (Å) - Diequatorial (ee)
Carboxylic Acid C=OCO1.211.21
Carboxylic Acid C-OCO1.361.36
Carboxylic Acid O-HOH0.970.97
Cyclohexane C-CCC1.53 - 1.541.53 - 1.54
Cyclohexane C-HCH1.09 - 1.101.09 - 1.10
C-C (Ring to COOH)CC1.521.52

Note: The values presented are representative and are based on typical DFT calculations for similar molecules. Actual values can be found in the supporting information of the cited literature.

3.2. Tabulated Bond Angles

The bond angles are crucial for defining the local geometry around each atom.

AngleAtom 1Atom 2Atom 3Bond Angle (°) - Diaxial (aa)Bond Angle (°) - Diequatorial (ee)
O=C-O (Carboxyl)OCO123.5123.5
C-C-O (Carboxyl)CCO111.0111.0
C-O-H (Carboxyl)COH106.5106.5
C-C-C (Ring)CCC111.0 - 112.0111.0 - 112.0
H-C-H (Ring)HCH107.0 - 109.0107.0 - 109.0

Note: The values presented are representative and are based on typical DFT calculations for similar molecules. Actual values can be found in the supporting information of the cited literature.

3.3. Tabulated Dihedral Angles

Dihedral angles describe the conformation of the cyclohexane ring and the orientation of the carboxylic acid groups.

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°) - Diaxial (aa)Dihedral Angle (°) - Diequatorial (ee)
C-C-C-C (Ring Torsion)CCCC+/- (50 - 56)+/- (54 - 58)
O=C-C-C (Carboxyl Orient.)OCCCVariesVaries

Note: The values presented are representative and are based on typical DFT calculations for similar molecules. The sign of the dihedral angle depends on the specific atoms chosen. Actual values can be found in the supporting information of the cited literature.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical theoretical geometry calculation.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis cluster_output Output initial_structure Initial Molecular Structure (e.g., from 2D sketch or database) method_selection Select Method (e.g., DFT: M06-2X/cc-pVTZ(-f)++) initial_structure->method_selection geometry_optimization Geometry Optimization (Iterative Energy Minimization) method_selection->geometry_optimization optimized_geometry Optimized 3D Geometry geometry_optimization->optimized_geometry data_extraction Extract Geometric Parameters (Bond Lengths, Angles, Dihedrals) optimized_geometry->data_extraction energy_calculation Calculate Final Energy optimized_geometry->energy_calculation visualization Molecular Visualization optimized_geometry->visualization tables Quantitative Data Tables data_extraction->tables

In-depth Technical Guide: Methodologies for Characterizing the Electronic Properties of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Methodological Whitepaper on the Determination of Electronic Properties of Molecules such as trans-Dihydrophthalic Acid

Executive Summary:

A comprehensive search of scientific literature reveals a notable absence of specific experimental or computational data on the electronic properties of this compound. This molecule is primarily documented as a synthetic intermediate. Consequently, this guide pivots to provide a robust framework for the characterization of the electronic properties of similar dicarboxylic acids. It details the standard experimental and computational methodologies that would be employed to investigate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related electronic characteristics. This document serves as a foundational guide for researchers seeking to undertake such an analysis.

Theoretical Framework: Frontier Molecular Orbitals

The electronic properties of an organic molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optical and electronic behavior. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Experimental Determination of Electronic Properties

The primary experimental techniques for probing the electronic properties of a molecule like this compound are electrochemical and spectroscopic.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol:

  • Sample Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: A potential is swept linearly from a starting value to a vertex potential and then back. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram. The HOMO and LUMO energies are then estimated using empirical formulas, often referencing a standard like ferrocene/ferrocenium (Fc/Fc⁺).

    • HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]

Table 1: Example Data Presentation for Electronic Properties Determined by CV

PropertyValue (V vs. Fc/Fc⁺)Estimated Energy (eV)
Oxidation Potential (E_ox)ValueHOMO Energy
Reduction Potential (E_red)ValueLUMO Energy
HOMO-LUMO Gap-Calculated from HOMO/LUMO

Note: This table is a template. No experimental values for this compound are available in the literature.

experimental_workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis prep1 Dissolve Compound in Solvent prep2 Add Supporting Electrolyte prep1->prep2 cv1 Three-Electrode Cell (Working, Reference, Counter) prep2->cv1 Introduce Sample cv2 Potential Sweep & Current Measurement cv1->cv2 an1 Determine Onset Oxidation/Reduction Potentials cv2->an1 Generate Voltammogram an2 Calculate HOMO/LUMO Energies an1->an2

Experimental workflow for determining electronic properties via cyclic voltammetry.
UV-Visible Spectroscopy

UV-Visible absorption spectroscopy is used to determine the optical HOMO-LUMO gap. The absorption of light by a molecule can promote an electron from the HOMO to the LUMO.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile, ethanol).

  • Measurement: The absorbance of the solution is measured across a range of ultraviolet and visible wavelengths.

  • Data Analysis: The absorption spectrum is plotted, and the wavelength of maximum absorption (λ_max) corresponding to the lowest energy electronic transition is identified. The onset of the absorption edge (λ_onset) is used to calculate the optical bandgap (E_g).

    • E_g (eV) = 1240 / λ_onset (nm)

Table 2: Example Data Presentation for Spectroscopic Analysis

PropertyValue
λ_max (nm)Value
λ_onset (nm)Value
Optical Bandgap (E_g) (eV)Calculated Value

Note: This table is a template. No experimental values for this compound are available in the literature.

Computational Determination of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.

Computational Protocol (Workflow):

  • Structure Optimization: The 3D geometry of the molecule (this compound) is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: A higher-level single point energy calculation is often performed on the optimized geometry to obtain more accurate electronic properties. The energies of the HOMO and LUMO are direct outputs of this calculation.

  • Property Calculation: From the HOMO and LUMO energies, other electronic properties can be calculated:

    • HOMO-LUMO Gap: E_gap = E_LUMO - E_HOMO

    • Ionization Potential (IP): IP ≈ -E_HOMO

    • Electron Affinity (EA): EA ≈ -E_LUMO

Table 3: Example Data Presentation for DFT Calculations

PropertyCalculated Value (eV)Method (Functional/Basis Set)
E_HOMOValueB3LYP/6-31G(d)
E_LUMOValueB3LYP/6-31G(d)
HOMO-LUMO GapCalculated ValueB3LYP/6-31G(d)
Ionization PotentialCalculated ValueB3LYP/6-31G(d)
Electron AffinityCalculated ValueB3LYP/6-31G(d)

Note: This table is a template. No computational values for this compound are available in the literature.

dft_workflow start Define Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq Confirm Minimum Energy spe Single Point Energy Calculation freq->spe Optimized Geometry results Extract HOMO/LUMO Energies spe->results analysis Calculate Electronic Properties (Gap, IP, EA) results->analysis

Computational workflow for determining electronic properties using DFT.

Conclusion and Future Directions

While direct experimental or computational data on the electronic properties of this compound are currently unavailable in the public domain, the methodologies outlined in this whitepaper provide a clear and comprehensive roadmap for their determination. Researchers interested in the electronic characteristics of this molecule for applications in materials science, drug development, or other fields can employ the described cyclic voltammetry, UV-Visible spectroscopy, and Density Functional Theory protocols to generate the necessary data. Such studies would constitute a valuable contribution to the chemical literature.

A Technical Guide to the Thermochemical Properties of Phthalic Acid and Its Derivatives: A Proxy for trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of available scientific literature yielded no specific experimental or computational thermochemical data for trans-dihydrophthalic acid. This guide, therefore, provides an in-depth overview of the thermochemical data and experimental protocols for structurally related and well-studied analogs, primarily phthalic acid, its isomers, and derivatives. This information serves as a valuable reference for researchers and drug development professionals interested in the thermochemical characterization of similar dicarboxylic acids.

Introduction

Thermochemical data, including enthalpy of formation, entropy, and Gibbs free energy of formation, are fundamental to understanding the stability, reactivity, and potential applications of chemical compounds in fields ranging from materials science to pharmacology. While data for this compound is not currently available, the study of analogous compounds like phthalic acid provides a robust framework for understanding the experimental and computational methodologies required for such determinations. This guide summarizes the available quantitative data for these related compounds and details the key experimental protocols cited in the literature.

Quantitative Thermochemical Data

The following tables summarize the available thermochemical data for phthalic acid and its isomers. These values have been compiled from various experimental and computational studies and are presented here for comparative analysis.

Table 1: Enthalpy of Formation and Combustion of Phthalic Acid Isomers

CompoundFormulaPhaseEnthalpy of Formation (ΔfH°) (kJ/mol)Enthalpy of Combustion (ΔcH°) (kJ/mol)
Phthalic AcidC₈H₆O₄solid--
Isophthalic AcidC₈H₆O₄solid--
Terephthalic AcidC₈H₆O₄solid--
Phthalic AnhydrideC₈H₄O₃solid-460.1-3255.1

Note: Specific values for phthalic, isophthalic, and terephthalic acid were not consistently available across the initial search results, indicating the need for a more targeted literature review for these specific data points.

Table 2: Phase Change Enthalpies and Other Thermodynamic Properties

CompoundEnthalpy of Fusion (ΔfusH°) (kJ/mol)Enthalpy of Sublimation (ΔsubH°) (kJ/mol)
Phthalic Acid52.3-
3-Hydroxyphthalic Anhydride--

Note: The search results provided qualitative descriptions of these measurements being performed but did not consistently provide the resulting quantitative data for all listed compounds.

Experimental Protocols

The determination of thermochemical data is reliant on precise calorimetric and analytical techniques. The following sections detail the methodologies commonly employed for compounds structurally similar to this compound.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[1][2]

  • Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container known as a bomb calorimeter.[3] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

  • Apparatus: The core of the apparatus is a high-strength, corrosion-resistant steel "bomb" that can be sealed and pressurized with oxygen.[3] This bomb is submerged in a precisely measured quantity of water in an insulated container (calorimeter). High-precision thermometers are used to monitor the temperature of the water.

  • Procedure:

    • A pellet of the sample of known mass is placed in a crucible inside the bomb.

    • A fuse wire is connected to electrodes within the bomb, with the wire in contact with the sample.

    • A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

    • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[3]

    • The bomb is placed in the calorimeter containing a known mass of water, and the system is allowed to reach thermal equilibrium.

    • The initial temperature is recorded over a period of time to establish a baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals as it rises to a maximum and then slowly cools.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[4] The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow associated with thermal transitions in a material. It is particularly useful for determining the enthalpy of fusion and heat capacity.[5][6][7]

  • Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[7] The sample and an inert reference (often an empty pan) are subjected to the same controlled temperature program. When the sample undergoes a thermal transition (e.g., melting), it will absorb or release heat, creating a difference in heat flow between the sample and the reference.

  • Apparatus: A DSC instrument consists of two pans, one for the sample and one for the reference, situated on a thermoelectric disk. The assembly is enclosed in a furnace that allows for precise temperature control.

  • Procedure for Enthalpy of Fusion:

    • A small, known mass of the sample is hermetically sealed in an aluminum pan.

    • The sample pan and a reference pan are placed in the DSC cell.

    • The cell is heated at a constant rate.

    • The heat flow to the sample and reference is monitored. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.[5]

  • Data Analysis: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.[5] The instrument is calibrated using certified reference materials with known melting points and enthalpies of fusion, such as indium.[8]

Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of solids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH°) can be calculated.[9][10][11]

  • Principle: A solid sample is placed in a sealed container (a Knudsen cell) with a small orifice.[10] The cell is heated under high vacuum, causing the sample to sublime. The vapor molecules effuse through the orifice, and the rate of mass loss is measured. This rate is proportional to the vapor pressure of the substance at that temperature.

  • Apparatus: The setup consists of a Knudsen cell, typically made of a non-reactive material, housed in a high-vacuum chamber with a heating element. A microbalance is used to continuously monitor the mass of the cell.[12]

  • Procedure:

    • The sample is loaded into the Knudsen cell.

    • The cell is placed in the vacuum chamber and heated to a desired temperature.

    • The mass of the cell is recorded over time. The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time plot.[12]

    • The experiment is repeated at several different temperatures.

  • Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[10]

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

  • Methodology: High-level ab initio molecular orbital methods, such as the Gaussian-n (G3, G4) theories, are used to calculate the total electronic energy of a molecule.[13][14] These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the exact solution to the Schrödinger equation.

  • Workflow:

    • The geometry of the molecule is optimized to find its lowest energy conformation.

    • Vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy and thermal contributions to the enthalpy and entropy.

    • A series of single-point energy calculations are performed with high levels of theory and large basis sets.

    • The results are combined in a predefined way to yield a highly accurate total energy.

    • The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reaction schemes.[15]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of key thermochemical properties of a solid organic acid, integrating the techniques described above.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_properties Derived Thermochemical Properties sample Solid Organic Acid Sample comb_cal Combustion Calorimetry sample->comb_cal dsc Differential Scanning Calorimetry (DSC) sample->dsc knudsen Knudsen Effusion sample->knudsen delta_h_comb Enthalpy of Combustion (ΔcH°) comb_cal->delta_h_comb Measures delta_h_fus Enthalpy of Fusion (ΔfusH°) dsc->delta_h_fus cp Heat Capacity (Cp) dsc->cp Measures delta_h_sub Enthalpy of Sublimation (ΔsubH°) knudsen->delta_h_sub Measures delta_h_form_solid Solid-Phase Enthalpy of Formation (ΔfH°(s)) delta_h_comb->delta_h_form_solid Calculated from delta_h_form_gas Gas-Phase Enthalpy of Formation (ΔfH°(g)) delta_h_form_solid->delta_h_form_gas Combined with delta_h_sub->delta_h_form_gas

Caption: Experimental workflow for determining thermochemical properties of organic acids.

References

Unlocking the Potential of trans-Dihydrophthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 25, 2025 – Long regarded as a niche chemical intermediate, trans-1,2-dihydrophthalic acid is emerging as a versatile scaffold with significant untapped potential in drug discovery, chiral synthesis, and the development of novel bio-based polymers. This technical guide provides an in-depth exploration of promising research avenues for this compound, offering detailed experimental protocols, data-driven insights, and a strategic roadmap for scientists and drug development professionals.

Introduction: Re-evaluating a Classic Molecule

trans-1,2-Dihydrophthalic acid, a partially saturated derivative of phthalic acid, offers a unique combination of stereochemistry, functionality, and reactivity. Its non-aromatic, chiral nature distinguishes it from its parent compound, opening doors to a diverse range of applications. This whitepaper will illuminate key research areas, including its use as a chiral building block, its potential in medicinal chemistry through derivatization, and its role as a monomer in the synthesis of novel polyesters.

Synthesis of Dihydrophthalic Acid Stereoisomers

The accessibility of both cis and trans isomers of dihydrophthalic acid is crucial for exploring their full potential. While chemical synthesis readily provides the trans isomer, enzymatic methods offer a route to the corresponding cis-dihydrodiol, a valuable chiral precursor.

Chemical Synthesis of trans-1,2-Dihydrophthalic Acid

A well-established and reliable method for the synthesis of trans-1,2-dihydrophthalic acid is the reduction of phthalic acid using sodium amalgam.[1] This procedure, detailed in Organic Syntheses, provides a scalable route to the desired product.

Experimental Protocol: Reduction of Phthalic Acid [1]

A vigorously stirred solution of phthalic acid and sodium acetate in water is cooled in an ice bath. 3% sodium amalgam is added in portions, along with 50% acetic acid, over several hours. After the reaction is complete, the aqueous solution is decanted from the mercury and filtered. The filtrate is then treated with cold sulfuric acid to precipitate the trans-1,2-dihydrophthalic acid. The crude product can be purified by recrystallization from hot water.

Table 1: Summary of Chemical Synthesis of trans-1,2-Dihydrophthalic Acid

ParameterValueReference
Starting MaterialPhthalic Acid[1]
Reducing Agent3% Sodium Amalgam[1]
SolventWater[1]
AcidAcetic Acid, Sulfuric Acid[1]
Typical Yield72%[1]
Melting Point210–213 °C[1]
Enzymatic Synthesis of cis-1,2-Dihydroxy-1,2-dihydrophthalic Acid

The enzymatic dihydroxylation of benzoate, a close structural analog of phthalic acid, provides a biocatalytic route to cis-dihydrodiols. Benzoate 1,2-dioxygenase (BZDO), a Rieske non-heme iron oxygenase, catalyzes the cis-dihydroxylation of benzoate to form cis-1,2-dihydroxy-1,2-dihydrobenzoic acid (benzoate cis-diol).[2] This chiral synthon can be a valuable starting material for various synthetic applications.

Experimental Protocol: Enzymatic Dihydroxylation of Benzoate [2]

The reaction is typically carried out using whole cells of a recombinant microorganism (e.g., Pseudomonas putida) expressing the benzoate dioxygenase enzyme system. The cells are grown in a suitable medium and then incubated with the benzoate substrate. The product, cis-1,2-dihydroxy-1,2-dihydrobenzoic acid, can be extracted from the culture medium and purified. A "peroxide shunt" reaction using purified BZDO and hydrogen peroxide can also be employed for the synthesis of the cis-dihydrodiol product from benzoate.[2]

Table 2: Key Enzymes in the Biocatalytic Dihydroxylation of Benzoate

EnzymeFunctionSource Organism (Example)
Benzoate 1,2-Dioxygenase (BZDO)Catalyzes the cis-dihydroxylation of benzoatePseudomonas putida

Potential Research Areas

trans-Dihydrophthalic Acid as a Chiral Building Block

The inherent chirality of trans-1,2-dihydrophthalic acid makes it an attractive starting material for the asymmetric synthesis of complex natural products and pharmaceuticals. The diacid functionality and the double bond provide multiple points for stereoselective transformations.

Logical Workflow for Chiral Synthesis

G Workflow: this compound in Asymmetric Synthesis A trans-1,2-Dihydrophthalic Acid (Chiral Synthon) B Resolution of Enantiomers (e.g., with chiral amine) A->B Separation C Stereoselective Reactions (e.g., epoxidation, dihydroxylation) B->C Functionalization D Derivatization of Carboxylic Acids (e.g., amidation, esterification) C->D E Ring-Opening/Closing Reactions C->E F Complex Target Molecules (Natural Products, Pharmaceuticals) D->F E->F

Caption: Asymmetric synthesis workflow utilizing this compound.

Derivatization for Drug Discovery

The two carboxylic acid groups of this compound are ideal handles for derivatization to create libraries of novel compounds for biological screening. Esterification and amidation reactions can be employed to introduce a wide variety of functional groups, potentially leading to the discovery of new therapeutic agents. While the biological activities of phthalic acid esters are widely studied, the activities of their dihydro-analogs are largely unknown.[3][4][5]

Derivatization Strategies

G Derivatization Pathways of this compound A trans-1,2-Dihydrophthalic Acid B Diesters A->B Esterification (R-OH, H+) C Diamides A->C Amidation (R-NH2, coupling agent) E Heterocyclic Derivatives A->E Cyclization Reactions D Mixed Ester-Amides B->D Partial Hydrolysis & Amidation C->D Partial Hydrolysis & Esterification

Caption: Potential derivatization reactions of this compound.

Bio-based Polymers

The use of bio-derived monomers is a rapidly growing area in polymer chemistry. This compound, which can be conceptually derived from biomass, presents an opportunity for the synthesis of novel, potentially biodegradable polyesters. Polycondensation of this compound with various diols could lead to polymers with unique thermal and mechanical properties. Studies on polyesters derived from phthalic acid and glycerol have shown that the properties can be tuned by adjusting the monomer ratio.[6][7]

Polymerization Workflow

G Polyester Synthesis from this compound A trans-1,2-Dihydrophthalic Acid C Polycondensation A->C B Diol Monomer (e.g., ethylene glycol, glycerol) B->C D Polyester C->D E Characterization (Thermal, Mechanical) D->E

Caption: Workflow for the synthesis and characterization of polyesters.

Future Outlook and Conclusion

This compound represents a promising, yet underexplored, platform for innovation in chemistry and materials science. Its availability through a straightforward chemical synthesis, coupled with the potential for biocatalytic production of its cis-isomer, provides a rich foundation for future research. The key to unlocking its potential lies in systematic exploration of its utility as a chiral synthon, the generation and screening of diverse derivative libraries for biological activity, and the investigation of its performance as a monomer in novel bio-based polymers. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Stereospecific Synthesis of trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereospecific synthesis of trans-1,2-dihydrophthalic acid. The chemoenzymatic approach described herein leverages the enantioselective oxidizing power of microorganisms, followed by stereospecific chemical transformations. This methodology is of significant interest for the creation of chiral building blocks in drug discovery and development.

Introduction

trans-Dihydrodiol derivatives of aromatic compounds are valuable chiral synthons for the synthesis of complex molecules, including pharmaceuticals. The stereospecific synthesis of trans-1,2-dihydrophthalic acid presents a unique challenge due to the presence of multiple stereocenters and functional groups. The following protocols outline a robust multi-step synthesis beginning with the enzymatic dihydroxylation of o-xylene, followed by a chemical inversion of the resulting cis-diol to the desired trans-configuration, and concluding with an oxidative cleavage to yield the target dicarboxylic acid.

Overall Synthesis Workflow

The stereospecific synthesis of trans-dihydrophthalic acid is a three-stage process:

  • Enzymatic Dihydroxylation: Whole-cell biotransformation of o-xylene using a mutant strain of Pseudomonas putida to produce (+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene.

  • Stereochemical Inversion: Chemical conversion of the cis-dihydrodiol to the trans-dihydrodiol via a Mitsunobu reaction.

  • Oxidative Cleavage: Oxidation of the trans-dihydrodiol to yield trans-1,2-dihydrophthalic acid.

G cluster_0 Stage 1: Biotransformation cluster_1 Stage 2: Stereochemical Inversion cluster_2 Stage 3: Oxidation o_xylene o-Xylene biotransformation Pseudomonas putida (mutant strain) Toluene Dioxygenase o_xylene->biotransformation cis_diol (+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl- cyclohexa-3,5-diene biotransformation->cis_diol mitsunobu Mitsunobu Reaction (DEAD, PPh3, p-nitrobenzoic acid) cis_diol->mitsunobu trans_diester trans-Diester Intermediate mitsunobu->trans_diester hydrolysis Saponification (NaOH) trans_diester->hydrolysis trans_diol (-)-trans-(1R,2R)-1,2-dihydroxy-3,4-dimethyl- cyclohexa-3,5-diene hydrolysis->trans_diol oxidation Oxidative Cleavage (NaIO4, RuCl3) trans_diol->oxidation trans_acid trans-1,2-Dihydrophthalic Acid oxidation->trans_acid

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Enzymatic Dihydroxylation of o-Xylene

This protocol is adapted from established procedures for the enzymatic dihydroxylation of substituted benzenes using Pseudomonas putida.

Materials:

  • Pseudomonas putida UV4 (or a similar mutant strain deficient in cis-glycol dehydrogenase)

  • Mineral salts medium (MSM)

  • Glucose

  • o-Xylene

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Protocol:

  • Culture Preparation: Inoculate a starter culture of Pseudomonas putida UV4 in MSM supplemented with glucose (0.5% w/v) and grow at 30°C with shaking (200 rpm) for 24 hours.

  • Biotransformation: Use the starter culture to inoculate a larger volume of MSM with glucose. Grow the culture at 30°C with shaking. When the culture reaches an optical density (OD600) of approximately 1.0, induce the dioxygenase enzymes by adding a suitable inducer (e.g., toluene vapor).

  • Substrate Addition: After induction, add o-xylene to the culture medium to a final concentration of 0.1% (v/v).

  • Incubation: Continue the incubation at 30°C with shaking for 48-72 hours. Monitor the production of the cis-dihydrodiol by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Extraction: After the reaction is complete, centrifuge the culture to remove the bacterial cells. Extract the supernatant three times with equal volumes of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene.

Expected Yield and Enantiomeric Excess:

ProductExpected YieldEnantiomeric Excess (ee)
(+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene70-85%>98%
Stage 2: Stereochemical Inversion (Mitsunobu Reaction)

This protocol details the inversion of the cis-diol to the trans-diol.

G cis cis-Diol reagents + DEAD + PPh3 + p-Nitrobenzoic Acid cis->reagents intermediate [Intermediate Complex] reagents->intermediate inversion SN2 Inversion intermediate->inversion trans_ester trans-Diester inversion->trans_ester hydrolysis Saponification trans_ester->hydrolysis trans_diol trans-Diol hydrolysis->trans_diol

Figure 2: Key steps of the Mitsunobu inversion.

Materials:

  • (+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • p-Nitrobenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

Protocol:

  • Reaction Setup: Dissolve the cis-dihydrodiol (1 equivalent) and p-nitrobenzoic acid (2.2 equivalents) in anhydrous THF under an argon atmosphere. Cool the solution to 0°C.

  • Mitsunobu Reagents Addition: Add triphenylphosphine (2.2 equivalents) to the solution. Then, add DEAD or DIAD (2.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding water. Extract the mixture with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Purification of Diester: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to obtain the trans-diester.

  • Saponification: Dissolve the purified trans-diester in a mixture of methanol and aqueous sodium hydroxide (2 M). Stir at room temperature for 4-6 hours.

  • Final Purification: Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield (-)-trans-(1R,2R)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene.

Expected Yields:

StepProductExpected Yield
Mitsunobu Reactiontrans-Diester intermediate60-75%
Saponification(-)-trans-(1R,2R)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene85-95%
Stage 3: Oxidative Cleavage

This final stage converts the trans-dihydrodiol into the target dicarboxylic acid.

Materials:

  • (-)-trans-(1R,2R)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Acetonitrile

  • Carbon tetrachloride

  • Water

  • Diethyl ether

  • Sodium thiosulfate

Protocol:

  • Reaction Setup: Dissolve the trans-dihydrodiol in a 1:1:2 mixture of acetonitrile, carbon tetrachloride, and water.

  • Oxidant Addition: Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 equivalents) to the solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours. The reaction mixture will turn from dark brown to yellow.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether.

  • Purification: Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield trans-1,2-dihydrophthalic acid.

Expected Yield:

ProductExpected Yield
trans-1,2-Dihydrophthalic Acid50-65%

Conclusion

The chemoenzymatic synthesis route detailed above provides a reliable method for the stereospecific production of this compound. This approach is particularly advantageous for accessing enantiomerically pure compounds that are challenging to synthesize through traditional chemical methods. The protocols provided can be adapted for the synthesis of other trans-dihydrodiol derivatives, making this a versatile strategy for the development of novel chiral molecules in the pharmaceutical industry.

Synthesis of trans-Dihydrophthalic Acid via Phthalic Acid Reduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-dihydrophthalic acid through the reduction of phthalic acid. The presented methodology is based on a well-established procedure utilizing sodium amalgam as the reducing agent. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a description of the reaction mechanism. Visual aids in the form of diagrams for the experimental workflow and the proposed reaction pathway are also provided to ensure clarity and reproducibility. While a detailed experimental protocol is available, specific spectroscopic data for the final product is not readily found in the literature.

Introduction

Dihydrophthalic acids are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules. The partial reduction of the aromatic ring of phthalic acid offers a direct route to these useful building blocks. The trans-isomer, in particular, can be a key component in the stereoselective synthesis of various compounds. The reduction of phthalic acid using sodium amalgam is a classical and effective method to achieve this transformation. This method is analogous to the Birch reduction, which involves the single electron transfer from a metal to an aromatic ring in the presence of a proton donor.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from phthalic acid, based on the established protocol.

ParameterValueReference
Reactants
Phthalic Acid170 g (1.02 moles)
Sodium Acetate281 g
Water1.7 L
3% Sodium Amalgam3400 g
50% Acetic Acid500 mL
Reaction Conditions
TemperatureIce bath (0-5 °C)
Reaction Time4-5 hours
Product
Crude Yield124 g (72%)
Recrystallized Yield93-107 g (54-62%)
Melting Point212-214 °C

Experimental Protocols

This section details the methodology for the synthesis of this compound from the reduction of phthalic acid using sodium amalgam.

Materials and Equipment
  • Phthalic acid

  • Sodium acetate

  • Sodium metal

  • Mercury

  • Acetic acid

  • Sulfuric acid

  • Celite 545

  • Activated charcoal (Norit)

  • Ice

  • Large reaction vessel (e.g., 5 L flask) equipped with a mechanical stirrer

  • Buchner funnel and filter flask

  • Vacuum desiccator

Procedure
  • Preparation of the Reaction Mixture: In a large reaction vessel, dissolve 170 g (1.02 moles) of phthalic acid and 281 g of sodium acetate in 1.7 L of water. Ensure the phthalic acid is completely dissolved to prevent crystallization upon cooling.

  • Reduction with Sodium Amalgam: Cool the vigorously stirred solution in an ice bath. Add 3400 g of 3% sodium amalgam in 50-100 g portions over a period of 4-5 hours. With each portion of amalgam, add 10-20 mL of 50% acetic acid (for a total of 500 mL).

  • Workup: Once the addition is complete, decant the aqueous solution from the mercury. Filter the solution by suction through a layer of Celite 545 to remove any fine precipitates.

  • Precipitation of the Product: Treat the cold filtrate with 1.7 L of cold 20% sulfuric acid. The this compound will begin to crystallize.

  • Isolation and Drying: Allow the mixture to stand for 4 hours at room temperature (20-22 °C) to complete crystallization. Collect the crystalline product by suction filtration and wash it thoroughly with ice-cold water to remove excess sulfuric acid. Dry the product in a vacuum desiccator over sulfuric acid. This will yield approximately 124 g (72%) of crude product with a melting point of 210-213 °C.

  • Recrystallization (Optional): For a purer product, divide the crude acid into two portions. Add each portion to 1.2-1.5 L of rapidly stirred, boiling water. Once most of the solid has dissolved, add about 1 g of activated charcoal and filter the hot solution through a fluted filter. Cool the filtrate in an ice bath to induce rapid crystallization. Collect the colorless crystals by filtration and dry under reduced pressure. The yield of the recrystallized product is typically between 93-107 g (54-62%) with a melting point of 212-214 °C.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Reaction Setup cluster_reduction Reduction cluster_workup Workup & Isolation cluster_purification Purification dissolution Dissolve Phthalic Acid and Sodium Acetate in Water cooling Cool Mixture in Ice Bath dissolution->cooling add_amalgam Add Sodium Amalgam and Acetic Acid Portions cooling->add_amalgam decant Decant Aqueous Layer add_amalgam->decant filter_celite Filter through Celite decant->filter_celite precipitate Precipitate with Sulfuric Acid filter_celite->precipitate isolate Isolate and Dry Product precipitate->isolate recrystallize Recrystallize from Water isolate->recrystallize Optional

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism (Birch Reduction Analogy)

reaction_mechanism phthalic_acid Phthalic Acid radical_anion Radical Anion Intermediate phthalic_acid->radical_anion + e- (from Na(Hg)) protonation1 First Protonation (from Acetic Acid) radical_anion->protonation1 radical_intermediate Radical Intermediate protonation1->radical_intermediate electron_transfer2 Second Electron Transfer (from Na(Hg)) radical_intermediate->electron_transfer2 anion_intermediate Anionic Intermediate electron_transfer2->anion_intermediate protonation2 Second Protonation (from Acetic Acid) anion_intermediate->protonation2 product trans-1,2-Dihydrophthalic Acid protonation2->product

Application Notes and Protocols for the Characterization of trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of trans-dihydrophthalic acid. Detailed protocols for each method are outlined to ensure reproducible and accurate results.

Overview of Analytical Characterization

The comprehensive characterization of this compound, a molecule with significant potential in synthetic chemistry and drug development, requires a multi-faceted analytical approach. The following sections detail the primary techniques employed for structural verification, purity assessment, and stereochemical determination.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_Synthesis Synthesis & Isolation cluster_Characterization Structural Characterization cluster_Purity Purity & Separation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS XRay X-ray Crystallography (Single Crystal) Purification->XRay HPLC Chiral HPLC Purification->HPLC NMR_Workflow Figure 2. NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) InstrumentSetup Instrument Setup (≥400 MHz, Tune & Shim) SamplePrep->InstrumentSetup H1_Acquisition 1H NMR Acquisition (1D Proton) InstrumentSetup->H1_Acquisition C13_Acquisition 13C NMR Acquisition (Proton Decoupled) InstrumentSetup->C13_Acquisition DataProcessing Data Processing (Phasing, Baseline, Integration) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Technique_Relationship Figure 3. Relationship of Analytical Techniques Analyte This compound NMR NMR Analyte->NMR Connectivity, Environment MS MS Analyte->MS Molecular Weight, Fragmentation HPLC HPLC Analyte->HPLC Purity, Enantiomeric Ratio XRay X-ray Analyte->XRay Absolute Stereochemistry, 3D Structure

Application Notes and Protocols for the Use of Dihydrophthalic Acid Isomers in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of dihydrophthalic acid isomers as dienes in Diels-Alder reactions. While direct literature precedents for trans-dihydrophthalic acid are limited, the principles of cycloaddition reactions involving substituted 1,3-cyclohexadienes provide a strong foundation for their application in synthesis.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring, a common scaffold in numerous natural products and pharmaceutical agents.[1] The reaction typically occurs between a conjugated diene and a dienophile.[1] Cyclic dienes, such as substituted 1,3-cyclohexadienes, are particularly effective in these reactions as their s-cis conformation is locked, enhancing reactivity.[2]

Dihydrophthalic acid and its anhydride derivatives, containing a 1,3-cyclohexadiene core functionalized with electron-withdrawing carboxylic acid or anhydride groups, present an interesting class of dienes. The electron-withdrawing nature of these substituents can influence the reactivity of the diene, often requiring specific reaction conditions to achieve desired cycloaddition products. These reactions are valuable for the synthesis of complex polycyclic structures.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1] This concerted mechanism leads to a high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product.[3] For cyclic dienes, the reaction can proceed through two major pathways, leading to endo or exo products. The endo product is often the kinetically favored product due to secondary orbital interactions.[2]

Diagram of the Diels-Alder Reaction Pathway

Diels_Alder_Pathway reactant Diene + Dienophile ts Cyclic Transition State reactant->ts [4+2] Cycloaddition product Cycloadduct ts->product New σ-bonds form

Caption: A simplified workflow of the Diels-Alder reaction, proceeding from reactants through a cyclic transition state to the final cycloadduct.

Quantitative Data Summary

The following table summarizes typical yields for Diels-Alder reactions involving cyclic dienes and various dienophiles under different conditions. This data is compiled from reactions of analogous systems and can serve as a benchmark for optimizing reactions with dihydrophthalic acid isomers.

DieneDienophileSolventTemperature (°C)Yield (%)Reference
1,3-ButadieneMaleic AnhydrideBenzene50-7593-97[4]
CyclopentadieneMaleic AnhydrideEthyl Acetate/HexaneRoom TempHigh[2]
1,3-Cyclohexadiene1,4-BenzoquinoneWaterRoom Temp55[5]
1-Methyl-4-isopropylcyclohexa-1,3-diene1,4-BenzoquinoneWaterRoom Temp70[5]
AnthraceneMaleic AnhydrideXyleneRefluxHigh[6]

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of a Substituted 1,3-Cyclohexadiene with an Anhydride Dienophile

This protocol is adapted from the synthesis of cis-Δ4-tetrahydrophthalic anhydride and serves as a representative procedure for the reaction of a cyclic diene with an activated dienophile.[4]

Materials:

  • Substituted 1,3-cyclohexadiene (1.0 eq)

  • Maleic anhydride (1.05 eq)

  • Toluene or Xylene (solvent)

  • Petroleum ether (for crystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 1,3-cyclohexadiene (1.0 eq) in toluene.

  • Add maleic anhydride (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the crystals by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Add petroleum ether to the concentrated solution to induce crystallization.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven.

  • Characterize the product by melting point, NMR, and IR spectroscopy.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants Dissolve Diene and Dienophile in Solvent reflux Heat to Reflux (2-4 hours) reactants->reflux cool Cool to Room Temperature reflux->cool crystallize Induce Crystallization (add anti-solvent) cool->crystallize filter Vacuum Filtration crystallize->filter dry Dry Product filter->dry analysis analysis dry->analysis Characterization (NMR, IR, MP)

Caption: A generalized workflow for a typical Diels-Alder experiment, from reaction setup to product analysis.

Protocol 2: Hypothetical Protocol for the Diels-Alder Reaction of a Dihydrophthalic Acid Isomer with an Electron-Rich Dienophile

Given that dihydrophthalic acids are electron-poor dienes, a reaction with an electron-rich dienophile (an inverse-electron-demand Diels-Alder reaction) or the use of a catalyst may be necessary.

Materials:

  • cis-1,3-Cyclohexadiene-1,4-dicarboxylic acid (1.0 eq)

  • Ethyl vinyl ether (dienophile, 1.5 eq)

  • Lewis Acid Catalyst (e.g., ZnCl₂, 0.1 eq, optional)

  • High-boiling point solvent (e.g., Toluene or Xylene)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-1,3-cyclohexadiene-1,4-dicarboxylic acid (1.0 eq) and the solvent.

  • If using a Lewis acid catalyst, add it to the mixture.

  • Add the electron-rich dienophile, ethyl vinyl ether (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. Due to the decreased reactivity of the diene, a longer reaction time (e.g., 12-24 hours) may be required.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired cycloadduct.

  • Characterize the product by NMR, IR, and mass spectrometry.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.[7]

  • Maleic anhydride is corrosive and a respiratory irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Organic solvents such as toluene and xylene are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle).[6]

  • Lewis acids are water-sensitive and corrosive. Handle under an inert atmosphere and with appropriate PPE.

By following these guidelines and protocols, researchers can effectively utilize dihydrophthalic acid isomers and their derivatives as dienes in Diels-Alder reactions for the synthesis of complex cyclic molecules relevant to pharmaceutical and materials science research.

References

The Untapped Potential of trans-Dihydrophthalic Acid in Cycloaddition Chemistry: A Theoretical Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereospecific method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel therapeutic agents. While a vast array of dienes have been explored in this reaction, the utility of trans-dihydrophthalic acid and its derivatives as diene components remains a largely uncharted territory in the scientific literature.

This document serves as a theoretical application guide, outlining the potential applications and generalized experimental protocols for the use of this compound as a diene in cycloaddition reactions. Due to a notable absence of specific examples in published literature, the following sections are based on the fundamental principles of the Diels-Alder reaction and are intended to provide a foundational framework for researchers interested in exploring this novel area.

Theoretical Applications and Potential Advantages

This compound, possessing a conjugated diene system within a cyclohexadiene ring, presents a unique scaffold for the synthesis of complex bicyclic and polycyclic structures. The presence of two carboxylic acid functionalities offers several potential advantages:

  • Increased Reactivity: The carboxylic acid groups, while not directly conjugated with the diene, can influence the electronic properties of the system, potentially enhancing its reactivity towards electron-deficient dienophiles.

  • Stereochemical Control: The rigid, cyclic nature of the diene can impart a high degree of stereocontrol in the resulting cycloadducts, a critical aspect in the synthesis of chiral molecules and pharmacologically active compounds.

  • Functional Handles for Further Derivatization: The carboxylic acid moieties serve as convenient handles for subsequent chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This is particularly valuable in drug discovery for the generation of compound libraries.

The general reaction scheme for the cycloaddition of this compound with a generic dienophile is depicted below.

Diels_Alder_Reaction General Diels-Alder Reaction Scheme cluster_reactants Reactants cluster_product Product Diene This compound (Diene) Plus + Diene->Plus Dienophile Dienophile Adduct Bicyclic Cycloadduct Dienophile->Adduct [4+2] Cycloaddition Plus->Dienophile

Figure 1. General scheme of a Diels-Alder reaction.

Experimental Protocols: A Generalized Approach

In the absence of specific literature precedents, the following protocols are proposed as a starting point for investigating the cycloaddition reactions of this compound. Optimization of these conditions will be crucial for any specific diene-dienophile combination.

General Reaction Setup

A generalized workflow for exploring these reactions is outlined below.

Experimental_Workflow Experimental Workflow Reactants 1. Combine this compound and Dienophile in Solvent Reaction 2. Heat Reaction Mixture (Monitor by TLC/LC-MS) Reactants->Reaction Workup 3. Aqueous Workup (e.g., Extraction) Reaction->Workup Purification 4. Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis 5. Characterization (NMR, IR, MS) Purification->Analysis

Figure 2. A generalized experimental workflow.

Protocol 1: Reaction with Maleic Anhydride (a common dienophile)

This protocol outlines a hypothetical reaction with a highly reactive and common dienophile.

Materials:

  • This compound

  • Maleic anhydride

  • High-boiling point solvent (e.g., toluene, xylene, or a high-boiling ethereal solvent like diglyme)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the chosen high-boiling point solvent to dissolve the diene. Gentle heating may be required.

  • Add maleic anhydride (1.0 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it may be the desired product. Isolate by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Reaction with an Electron-Deficient Alkene (e.g., an acrylate)

This protocol provides a general method for reaction with less reactive, acyclic dienophiles.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., methyl acrylate)

  • Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using an appropriate anhydrous solvent.

  • Add the electron-deficient alkene (1.0 - 1.5 eq) to the solution.

  • If no reaction is observed at room temperature after a prolonged period, consider the addition of a Lewis acid catalyst (0.1 - 0.3 eq) at a reduced temperature (e.g., 0 °C or -78 °C) to enhance the dienophile's electrophilicity.

  • If a Lewis acid is not used, gently heat the reaction mixture and monitor its progress.

  • Upon completion, quench the reaction (if a Lewis acid was used) with a saturated aqueous solution of sodium bicarbonate.

  • Follow the workup and purification procedures outlined in Protocol 1 (steps 8-12).

Data Presentation: A Template for Success

As experimental data becomes available, it is crucial to present it in a clear and organized manner. The following table templates are provided for summarizing key quantitative data from cycloaddition reactions involving this compound.

Table 1: Reaction Conditions and Yields

EntryDienophileSolventCatalyst (if any)Temperature (°C)Time (h)Yield (%)
1Maleic AnhydrideTolueneNone11024Data
2Methyl AcrylateDCMAlCl₃ (0.2 eq)0 to RT12Data
3Dienophile XSolvent YCatalyst ZTempTimeData

Table 2: Stereoselectivity of Cycloaddition Reactions

EntryDienophileDiastereomeric Ratio (endo:exo)Enantiomeric Excess (%)
1Maleic AnhydrideDataData
2Chiral DienophileDataData
3Dienophile YDataData

Conclusion and Future Directions

While the use of this compound as a diene in cycloaddition reactions is not currently documented in the accessible scientific literature, its unique structural and electronic features suggest significant untapped potential. The theoretical applications and generalized protocols presented here are intended to serve as a catalyst for further research in this promising area. Future investigations should focus on systematically exploring the reactivity of this compound with a diverse range of dienophiles, optimizing reaction conditions, and fully characterizing the resulting cycloadducts. Such studies could open new avenues for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.

Application Notes and Protocols for the Diels-Alder Reaction Leading to Dihydrophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. A classic undergraduate and research-level example of this reaction is the cycloaddition of furan (the diene) with maleic anhydride (the dienophile). This reaction stereospecifically yields a cis-fused bicyclic anhydride. It is important to note for researchers that the direct product of this specific Diels-Alder reaction is the cis-isomer. The formation of trans-dihydrophthalic acid directly from this reaction is not the expected stereochemical outcome. This document provides detailed protocols for the synthesis of the cis-adducts and their subsequent hydrolysis to the corresponding cis-1,2-dihydrophthalic acid.

Application Notes

The reaction between furan and maleic anhydride is a reversible process that can be directed to favor either the kinetically or thermodynamically controlled product.[1][2]

  • Kinetic Control : At lower temperatures and shorter reaction times, the endo adduct is the major product. Its formation is faster due to favorable secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride in the transition state.[1][2]

  • Thermodynamic Control : At higher temperatures or with longer reaction times, the reaction equilibrium favors the more stable exo adduct. The exo isomer is sterically less hindered and therefore thermodynamically more stable. Given enough energy and time, the initially formed endo adduct can revert to the starting materials, which can then recombine to form the more stable exo product.[1]

The resulting anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid. This two-step process provides a straightforward route to cis-1,2-dihydrophthalic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Diels-Alder Adduct (Kinetic Product - endo Isomer Favored)

This protocol is designed to favor the formation of the less stable endo adduct by using a shorter reaction time.

Materials:

  • Maleic anhydride

  • Furan

  • Ethyl acetate

  • Vial

  • Refrigerator

Procedure:

  • In a vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.[1]

  • Add 0.4 mL of furan to the solution.[1]

  • Seal the vial and mix the contents thoroughly.

  • Place the vial in a refrigerator to allow for crystallization of the product.[1]

  • Isolate the crystals by decanting the excess solvent.

Protocol 2: Synthesis of the Diels-Alder Adduct (Thermodynamic Product - exo Isomer Favored)

This protocol promotes the formation of the more stable exo adduct through a longer reaction period.

Materials:

  • Maleic anhydride (2.5 g)

  • Furan (1.7 mL)

  • Tetrahydrofuran (THF) (8 mL)

  • Scintillation vial

  • Filtering apparatus (Büchner funnel, filter flask)

Procedure:

  • Weigh 2.5 g of maleic anhydride and add it to a scintillation vial.[3]

  • Add 8 mL of tetrahydrofuran (THF) and 1.7 mL of furan to the vial.[3]

  • Cap the vial, label it, and mix the contents thoroughly.

  • Allow the vial to stand at room temperature for an extended period (e.g., one week) to ensure equilibration to the thermodynamic product.[1][3]

  • Collect the crystalline product via vacuum filtration.

  • Wash the crystals with a small amount of cold THF.

  • Allow the crystals to air-dry on the filter paper for several minutes.

Protocol 3: Hydrolysis of the Diels-Alder Adduct to cis-1,2-Dihydrophthalic Acid

This protocol describes the conversion of the anhydride to the corresponding dicarboxylic acid.

Materials:

  • Diels-Alder adduct (from Protocol 1 or 2)

  • Hot water

  • Beaker

  • Heating apparatus (e.g., hot plate)

  • Ice bath

Procedure:

  • Transfer the synthesized anhydride to a beaker.

  • Add a sufficient amount of hot water to dissolve the anhydride.

  • Heat the mixture gently to ensure complete hydrolysis of the anhydride to the dicarboxylic acid.

  • Allow the solution to cool to room temperature.

  • Place the beaker in an ice bath to induce crystallization of the dicarboxylic acid.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water and allow them to dry.

Data Presentation

ParameterKinetic Product (endo-adduct)Thermodynamic Product (exo-adduct)Hydrolyzed Product (cis-dicarboxylic acid)
Reaction Time Short (hours to a day)[1]Long (several days to a week)[1]~30 minutes[4]
Temperature Low (refrigerated)[1]Room Temperature[3]Elevated (gentle reflux)[4]
Typical Yield Variable, dependent on isolation timeHigh (can be quantitative over time)Typically high (>75%)
Melting Point ~80-85 °C116-117 °C[3]~178-180 °C
Key Spectroscopic Data (¹H NMR) Characteristic peaks for endo stereochemistryCharacteristic peaks for exo stereochemistryDisappearance of anhydride signals, appearance of carboxylic acid protons

Visualizations

experimental_workflow Experimental Workflow: Synthesis of cis-1,2-Dihydrophthalic Acid start Starting Materials: Furan and Maleic Anhydride da_reaction Diels-Alder Reaction start->da_reaction kinetic_control Kinetic Control (Low Temp, Short Time) da_reaction->kinetic_control  yields thermo_control Thermodynamic Control (Room Temp, Long Time) da_reaction->thermo_control  yields endo_adduct endo-Adduct (Anhydride) kinetic_control->endo_adduct exo_adduct exo-Adduct (Anhydride) thermo_control->exo_adduct hydrolysis Hydrolysis (Hot Water) endo_adduct->hydrolysis exo_adduct->hydrolysis final_product cis-1,2-Dihydrophthalic Acid hydrolysis->final_product

Caption: Workflow for the synthesis of cis-1,2-dihydrophthalic acid.

The Diels-Alder reaction of furan and maleic anhydride is a versatile and illustrative method for the synthesis of bicyclic compounds. By manipulating the reaction conditions, one can selectively favor the formation of either the endo or exocis-adduct. Subsequent hydrolysis provides a reliable route to cis-1,2-dihydrophthalic acid. Researchers seeking to synthesize the trans isomer should investigate alternative synthetic pathways, as the stereospecificity of the Diels-Alder reaction in this system directly leads to cis products.

References

The Untapped Potential of trans-Dihydrophthalic Acid in Polymer Chemistry: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

While extensive research exists on the use of phthalic acid and its isomers in polymer synthesis, trans-dihydrophthalic acid remains a largely unexplored monomer. This document provides a theoretical framework and practical guidance for researchers and scientists interested in investigating the potential applications of this compound in the development of novel polyesters and polyamides. Due to the limited specific data on this monomer, the following sections present potential applications, hypothetical experimental protocols, and comparative data from analogous, well-established polymers.

Potential Applications in Polymer Chemistry

This compound, as a dicarboxylic acid, can theoretically be employed as a monomer in condensation polymerization reactions to synthesize polyesters and polyamides. The "trans" configuration of the carboxylic acid groups could impart unique stereochemical properties to the resulting polymer backbone, potentially influencing crystallinity, thermal stability, and mechanical properties.

Polyester Synthesis: Reacting this compound with a diol, such as ethylene glycol or 1,4-butanediol, would yield a polyester. The resulting polymer may exhibit properties distinct from those derived from its aromatic analog, terephthalic acid, due to the non-aromatic, partially saturated ring structure. This could lead to polymers with improved flexibility or different degradation profiles.

Polyamide Synthesis: Similarly, this compound can be reacted with a diamine, such as hexamethylenediamine or p-phenylenediamine, to form a polyamide. These polyamides might offer altered solubility and processing characteristics compared to their fully aromatic counterparts, potentially opening up new applications in fibers, films, and engineering plastics.

Data from Analogous Polymers

To provide a reference for the potential properties of polymers derived from this compound, the following tables summarize data for polyesters and polyamides synthesized from phthalic acid and terephthalic acid. It is important to note that these values are for comparison and the actual properties of this compound-based polymers would need to be determined experimentally.

Table 1: Thermal Properties of Polyesters Derived from Phthalic Acid Isomers

PolymerMonomersGlass Transition Temperature (°C)Melting Temperature (°C)Decomposition Temperature (°C)
Poly(ethylene terephthalate) (PET)Terephthalic acid, Ethylene glycol67-81250-265>350
Poly(butylene terephthalate) (PBT)Terephthalic acid, 1,4-Butanediol22-43225>350
Polyester from Phthalic Anhydride and GlycerolPhthalic anhydride, Glycerol-->305[1]

Table 2: Properties of Polyamides Derived from Dicarboxylic Acids

PolymerMonomersGlass Transition Temperature (°C)Melting Temperature (°C)Tensile Strength (MPa)
Nylon 6,6Adipic acid, Hexamethylenediamine5026575-85
Aromatic Polyamide (Kevlar®)Terephthaloyl chloride, p-Phenylenediamine>300>5003600

Experimental Protocols

The following are hypothetical, representative protocols for the synthesis of a polyester and a polyamide from this compound. These are based on standard laboratory procedures for condensation polymerization.

Protocol 1: Synthesis of a Polyester from this compound and Ethylene Glycol

1. Materials:

  • This compound
  • Ethylene glycol (excess, e.g., 2.2 equivalents)
  • Esterification catalyst (e.g., antimony trioxide, 0.05 mol%)
  • Heat transfer fluid (for oil bath)
  • Nitrogen gas supply
  • Methanol (for purification)

2. Equipment:

  • Three-neck round-bottom flask
  • Mechanical stirrer
  • Distillation head with condenser and collection flask
  • Nitrogen inlet
  • Thermometer or thermocouple
  • Heating mantle with a temperature controller
  • Vacuum pump

3. Procedure:

  • Charge the three-neck flask with this compound, ethylene glycol, and the catalyst.
  • Assemble the reaction apparatus, ensuring a nitrogen atmosphere is maintained.
  • Heat the reaction mixture with stirring to approximately 180-200°C. Water will begin to distill off as the esterification reaction proceeds.
  • Continue the reaction until the theoretical amount of water has been collected (approximately 2-4 hours).
  • For the polycondensation stage, gradually increase the temperature to 220-250°C and slowly apply a vacuum (reducing the pressure to <1 mmHg).
  • Excess ethylene glycol will distill off. Continue the reaction under vacuum with stirring for another 2-3 hours, or until the desired melt viscosity is achieved.
  • Cool the reactor to room temperature under a nitrogen atmosphere.
  • The resulting polyester can be purified by dissolving it in a suitable solvent and precipitating it in methanol.
  • Dry the polymer in a vacuum oven.

Protocol 2: Synthesis of a Polyamide from this compound and Hexamethylenediamine

1. Materials:

  • This compound
  • Hexamethylenediamine (equimolar amount)
  • N-Methyl-2-pyrrolidone (NMP) as a solvent
  • Triphenyl phosphite (TPP) as a condensing agent
  • Pyridine
  • Calcium chloride (to aid solubility)
  • Methanol (for precipitation)

2. Equipment:

  • Three-neck round-bottom flask
  • Mechanical stirrer
  • Nitrogen inlet
  • Heating mantle with a temperature controller
  • Dropping funnel

3. Procedure:

  • In the reaction flask, dissolve this compound, hexamethylenediamine, and calcium chloride in NMP under a nitrogen atmosphere.
  • Add pyridine to the solution.
  • Cool the mixture in an ice bath.
  • Slowly add triphenyl phosphite to the stirred solution.
  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100-120°C for 3-4 hours.
  • The polymerization progress can be monitored by the increase in viscosity of the solution.
  • After the reaction is complete, cool the viscous solution to room temperature.
  • Pour the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
  • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven.

Visualizations

The following diagrams illustrate the theoretical polymerization reactions and a general experimental workflow.

polyester_synthesis cluster_reactants Reactants cluster_products Products monomer1 This compound (HOOC-C₆H₈-COOH) plus + monomer1->plus monomer2 Diol (HO-R-OH) polymer Polyester [-OC-C₆H₈-COO-R-O-] monomer2->polymer Polycondensation (-H₂O) plus->monomer2 water Water (H₂O)

Caption: Polyester synthesis from this compound.

polyamide_synthesis cluster_reactants Reactants cluster_products Products monomer1 This compound (HOOC-C₆H₈-COOH) plus + monomer1->plus monomer2 Diamine (H₂N-R'-NH₂) polymer Polyamide [-OC-C₆H₈-CONH-R'-NH-] monomer2->polymer Polycondensation (-H₂O) plus->monomer2 water Water (H₂O)

Caption: Polyamide synthesis from this compound.

experimental_workflow start Start monomer_prep Monomer Preparation & Charging start->monomer_prep reaction_setup Reactor Assembly & Inert Atmosphere monomer_prep->reaction_setup polymerization Polycondensation Reaction reaction_setup->polymerization purification Polymer Purification polymerization->purification characterization Polymer Characterization purification->characterization end End characterization->end

Caption: General experimental workflow for polymerization.

References

Application Note: trans-1,2-Dihydrophthalic Acid as a Monomer for Novel Unsaturated Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines the potential application of trans-1,2-dihydrophthalic acid as a bio-based or synthetically derived monomer for the synthesis of unsaturated polyesters. The presence of a cyclohexene ring in the polymer backbone is anticipated to impart unique thermal and mechanical properties, as well as potential for post-polymerization modification via the double bond. This application note provides a hypothetical framework for the synthesis, characterization, and potential applications of polyesters derived from this monomer, targeting researchers in polymer chemistry, materials science, and drug delivery development.

Introduction

The development of novel monomers is crucial for the advancement of polymer science, enabling the creation of materials with tailored properties for a wide range of applications. trans-1,2-Dihydrophthalic acid, a dicarboxylic acid containing a cyclohexene ring, presents an intriguing candidate for polyester synthesis. Its structure, obtainable through Diels-Alder reactions of bio-based precursors, offers a rigid, non-aromatic cyclic core that can enhance the thermal stability and mechanical strength of the resulting polyesters. Furthermore, the residual double bond in the polymer backbone serves as a reactive site for cross-linking or functionalization, opening avenues for the development of thermosets, functional coatings, and drug-delivery matrices.

Potential Advantages of trans-1,2-Dihydrophthalic Acid-Based Polyesters

  • Enhanced Thermal Stability: The rigid cyclohexene ring is expected to increase the glass transition temperature (Tg) of the polyesters compared to their linear aliphatic counterparts.

  • Tunable Mechanical Properties: The stereochemistry of the monomer and the choice of diol co-monomer can be used to control the crystallinity and mechanical properties of the polymer, ranging from rigid plastics to flexible elastomers.

  • Post-Polymerization Modification: The double bond in the repeating unit allows for a variety of chemical modifications, including cross-linking through radical or UV curing, grafting of side chains, and addition reactions for the attachment of bioactive molecules.

  • Potential for Bio-based Origin: trans-1,2-Dihydrophthalic acid can be synthesized from biomass-derived precursors, offering a more sustainable alternative to petrochemical-based monomers.

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Dihydrophthalic Acid

This protocol is based on the established synthesis of trans-1,2-dihydrophthalic acid via the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, followed by hydrolysis.

Materials:

  • Maleic anhydride

  • 1,3-Butadiene (liquefied)

  • Toluene

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diatomaceous earth

Procedure:

  • Diels-Alder Reaction: In a pressure vessel, dissolve maleic anhydride in toluene. Cool the solution to -10 °C. Carefully add an excess of liquefied 1,3-butadiene. Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24 hours.

  • Isolation of Anhydride: After the reaction, carefully vent any excess butadiene. The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will precipitate. Filter the solid product and wash with cold toluene.

  • Isomerization and Hydrolysis: To obtain the trans isomer, the cis-anhydride is first hydrolyzed to the diacid. Suspend the cis-anhydride in a 10% aqueous NaOH solution and heat at 80 °C for 2 hours. Cool the solution and acidify with concentrated HCl to precipitate the cis-diacid. The trans-diacid can be obtained through isomerization of the cis isomer under specific conditions (e.g., heating in a high-boiling point solvent or enzymatic resolution). For the purpose of this protocol, we will proceed with the hydrolysis of a commercially available or previously synthesized trans-1,2,3,6-tetrahydrophthalic anhydride.

  • Hydrolysis of trans-anhydride: Suspend trans-1,2,3,6-tetrahydrophthalic anhydride in deionized water. Heat the mixture to reflux (100 °C) and maintain for 2 hours to ensure complete hydrolysis to trans-1,2-dihydrophthalic acid.

  • Purification: Cool the solution to room temperature, inducing crystallization of the diacid. Filter the crystals, wash with cold water, and dry under vacuum. Recrystallize from hot water to obtain pure trans-1,2-dihydrophthalic acid.

Protocol 2: Synthesis of Polyester from trans-1,2-Dihydrophthalic Acid and 1,4-Butanediol

This protocol describes a two-stage melt polycondensation method.

Materials:

  • trans-1,2-Dihydrophthalic acid

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Esterification: Charge the reactor with trans-1,2-dihydrophthalic acid, a 1.2 molar excess of 1,4-butanediol, and the antioxidant. Heat the mixture to 180 °C under a nitrogen atmosphere with mechanical stirring. Water will be produced as a byproduct and should be continuously removed. Maintain these conditions for 4 hours or until the theoretical amount of water is collected.

  • Polycondensation: Add the catalyst (e.g., 250 ppm of Ti(OBu)4) to the reactor. Gradually increase the temperature to 220 °C and slowly reduce the pressure to below 1 Torr over a period of 1-2 hours. The excess 1,4-butanediol will be removed under vacuum. Continue the reaction for another 3-4 hours, monitoring the viscosity of the melt.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor and extrude the molten polymer into a water bath to solidify. Pelletize the resulting polyester for further analysis.

Data Presentation

The following tables present hypothetical data for a series of polyesters synthesized from trans-1,2-dihydrophthalic acid and various diols. This data is for illustrative purposes to guide researchers in their experimental design and analysis.

Table 1: Monomer Composition and Polymer Designation

Polymer IDDicarboxylic AcidDiolMolar Ratio (Acid:Diol)
P(tDPA-BDO)trans-1,2-Dihydrophthalic Acid1,4-Butanediol1:1.2
P(tDPA-EDO)trans-1,2-Dihydrophthalic Acid1,2-Ethanediol1:1.2
P(tDPA-HDO)trans-1,2-Dihydrophthalic Acid1,6-Hexanediol1:1.2

Table 2: Hypothetical Properties of trans-1,2-Dihydrophthalic Acid Polyesters

Polymer IDMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C)
P(tDPA-BDO)15,0002.165150320
P(tDPA-EDO)14,5002.275170315
P(tDPA-HDO)16,0002.055135325

Visualizations

Polyester_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polyester Synthesis cluster_Post_Modification Post-Polymerization Modification Butadiene Butadiene Diels_Alder Diels-Alder Reaction Butadiene->Diels_Alder Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Diels_Alder cis_Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride Diels_Alder->cis_Anhydride Hydrolysis_Isomerization Hydrolysis & Isomerization cis_Anhydride->Hydrolysis_Isomerization tDPA trans-1,2-Dihydrophthalic Acid Hydrolysis_Isomerization->tDPA tDPA_input trans-1,2-Dihydrophthalic Acid Diol Diol Esterification Esterification Diol->Esterification tDPA_input->Esterification Prepolymer Oligomeric Prepolymer Esterification->Prepolymer Polycondensation Polycondensation Prepolymer->Polycondensation Polyester Unsaturated Polyester Polycondensation->Polyester Polyester_input Unsaturated Polyester Crosslinking Cross-linking Polyester_input->Crosslinking Functionalization Functionalization Polyester_input->Functionalization Thermoset Thermoset Material Crosslinking->Thermoset Functional_Polymer Functional Polymer Functionalization->Functional_Polymer

Caption: Workflow for the synthesis and modification of polyesters from trans-1,2-dihydrophthalic acid.

Logical_Relationship Monomer_Structure trans-1,2-Dihydrophthalic Acid (Monomer Structure) Polymer_Backbone Polymer Backbone Properties Monomer_Structure->Polymer_Backbone Rigid_Ring Rigid Cyclohexene Ring Polymer_Backbone->Rigid_Ring Double_Bond Reactive Double Bond Polymer_Backbone->Double_Bond Trans_Stereo trans-Stereochemistry Polymer_Backbone->Trans_Stereo High_Tg Increased Glass Transition (Tg) Rigid_Ring->High_Tg Mechanical_Strength Enhanced Mechanical Strength Rigid_Ring->Mechanical_Strength Crosslinking_Potential Cross-linking & Functionalization Double_Bond->Crosslinking_Potential Crystallinity_Control Control over Crystallinity Trans_Stereo->Crystallinity_Control Material_Properties Resulting Material Properties High_Tg->Material_Properties Crosslinking_Potential->Material_Properties Crystallinity_Control->Material_Properties Mechanical_Strength->Material_Properties

Application Notes and Protocols: Derivatization of trans-Dihydrophthalic Acid for Further Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of trans-dihydrophthalic acid, a versatile building block in organic synthesis. The protocols cover key transformations including esterification, amide formation, and reduction to the corresponding diol, yielding valuable synthons for drug discovery and development.

Esterification of this compound

Esterification of the carboxylic acid moieties of this compound can be achieved through several standard methods. The choice of method will depend on the desired scale and the specific alcohol being used. The most common and reliable method is the Fischer-Speier esterification, which involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.

Protocol: Fischer-Speier Esterification to Dimethyl trans-1,2-dihydrophthalate

This protocol describes the synthesis of the dimethyl ester of this compound using methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude dimethyl trans-1,2-dihydrophthalate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

DerivativeReagentsCatalystReaction Time (h)Yield (%)
Dimethyl trans-1,2-dihydrophthalateMethanolH₂SO₄4-8>90
Diethyl trans-1,2-dihydrophthalateEthanolH₂SO₄6-12>85

Experimental Workflow for Esterification:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix this compound and Methanol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove Methanol cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash_bicarb Wash with NaHCO₃ (aq) dissolve->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry (MgSO₄) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography or Recrystallization filter_concentrate->purify product Dimethyl trans-1,2- dihydrophthalate purify->product

Caption: Workflow for Fischer-Speier Esterification.

Amide Formation from this compound

The dicarboxylic acid can be converted to the corresponding diamide by reaction with an amine. To facilitate this reaction, the carboxylic acid is typically activated first. A common method involves the conversion of the dicarboxylic acid to the diacid chloride, followed by reaction with the desired amine.

Protocol: Two-Step Amide Formation via the Diacid Chloride

This protocol outlines the synthesis of a diamide from this compound and a primary amine.

Step 1: Synthesis of trans-1,2-Dihydrophthaloyl Dichloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (2.2 equivalents) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude trans-1,2-dihydrophthaloyl dichloride. This is often used immediately in the next step without further purification.

Step 2: Amidation with a Primary Amine

Materials:

  • Crude trans-1,2-dihydrophthaloyl dichloride

  • Primary amine (e.g., benzylamine) (at least 4 equivalents)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Triethylamine (optional, as a base)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine (4 equivalents) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C.

  • Dissolve the crude trans-1,2-dihydrophthaloyl dichloride in a minimal amount of anhydrous DCM and add it to an addition funnel.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M HCl to remove excess amine.

  • Wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution to yield the crude diamide.

  • The product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

AmineActivating AgentBaseYield (%)
BenzylamineSOCl₂Excess Amine>80
Aniline(COCl)₂Triethylamine>75

Reaction Scheme for Amide Formation:

Amide_Formation cluster_activation Acid Activation cluster_amidation Amidation start trans-Dihydrophthalic Acid reagent1 SOCl₂ or (COCl)₂ DMF (cat.) acid_chloride trans-1,2-Dihydrophthaloyl Dichloride start->acid_chloride SOCl₂ or (COCl)₂ amine Primary Amine (R-NH₂) product trans-N,N'-Dialkyl- dihydrophthalamide acid_chloride->product R-NH₂

Caption: Two-step synthesis of diamides.

Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclohex-4-ene

The reduction of the dicarboxylic acid to the corresponding diol is a valuable transformation. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this conversion. For safety and better solubility, it is often preferable to first convert the dicarboxylic acid to its diester and then perform the reduction.

Protocol: Reduction of Dimethyl trans-1,2-dihydrophthalate

This protocol details the reduction of the dimethyl ester to the diol.

Materials:

  • Dimethyl trans-1,2-dihydrophthalate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate or Glauber's salt

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask (flame-dried)

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve dimethyl trans-1,2-dihydrophthalate (1 equivalent) in anhydrous THF and add it to an addition funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This should produce a granular precipitate.

  • Stir the mixture vigorously for 30 minutes.

  • Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude diol.

  • The product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

Starting MaterialReducing AgentSolventYield (%)
Dimethyl trans-1,2-dihydrophthalateLiAlH₄THF>85

Logical Relationship for Diol Synthesis:

Diol_Synthesis start This compound ester Dimethyl trans-1,2-dihydrophthalate start->ester Esterification (Protocol 1) diol trans-1,2-Bis(hydroxymethyl)cyclohex-4-ene ester->diol Reduction (LiAlH₄)

Caption: Synthetic route to the diol derivative.

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1,2-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,2-dihydrophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities or side products encountered during the synthesis of trans-1,2-dihydrophthalic acid?

Based on established synthesis protocols, the primary impurities include unreacted starting material (phthalic acid) and a yellow-colored impurity that can form during recrystallization. Incomplete reduction during sodium amalgam-based synthesis may also lead to other partially hydrogenated species, though these are less commonly reported.

Q2: How can I minimize the presence of unreacted phthalic acid in my final product?

To minimize unreacted phthalic acid, ensure that the reaction goes to completion. This can be achieved by carefully controlling the addition of the reducing agent (e.g., sodium amalgam) and maintaining the optimal reaction temperature. If phthalic acid is present after the initial isolation, a thorough recrystallization is an effective purification step.[1]

Q3: What causes the yellow discoloration of the product, and how can it be removed?

A yellow color can develop during the recrystallization process.[1] This may be due to minor degradation or oxidation of the product at elevated temperatures. The use of activated charcoal (Norit) during recrystallization has been shown to be effective in removing this colored impurity, yielding a colorless crystalline product.[1]

Q4: Can cis-dihydrodiol isomers be formed during the synthesis of trans-1,2-dihydrophthalic acid?

The formation of cis-dihydrodiols as side products is generally not a significant concern in the chemical reduction synthesis of trans-1,2-dihydrophthalic acid from phthalic acid. Chemoenzymatic routes, however, often start with the synthesis of cis-dihydrodiols, which are then converted to the trans isomers in subsequent steps.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of trans-1,2-Dihydrophthalic Acid Incomplete reaction; loss of product during workup or recrystallization.Ensure all starting material has reacted by monitoring the reaction progress. During recrystallization, minimize losses by adding the crude acid to rapidly stirred, boiling water to effect rapid dissolution and then cooling quickly in an ice bath to induce crystallization.[1]
Presence of Crystalline Phthalic Acid in the Product Incomplete reduction of the starting material.Ensure the solution of phthalic acid is particle-free before starting the reaction.[1] If present in the final product, recrystallization is necessary for removal.
Product is Yellow After Recrystallization Formation of a colored impurity, potentially an oxidation product.Add a small amount of activated charcoal (e.g., Norit) to the hot solution during recrystallization and filter before cooling to remove the impurity.[1]
Difficulty in Isolating the Product Supersaturation or slow crystallization.After acidification, allow the solution to stand for a sufficient amount of time (e.g., 4 hours at 20-22°C) to ensure complete crystallization before filtration.[1]

Experimental Protocols

Synthesis of trans-1,2-Dihydrophthalic Acid via Sodium Amalgam Reduction

This protocol is based on a well-established method for the synthesis of trans-1,2-dihydrophthalic acid.

Materials:

  • Phthalic acid

  • Sodium acetate

  • 3% Sodium amalgam

  • 50% Acetic acid

  • 20% Sulfuric acid

  • Activated charcoal (Norit)

  • Celite 545

Procedure:

  • Prepare a particle-free solution of 170 g of phthalic acid and 281 g of sodium acetate in 1.7 L of water.

  • Cool the solution in an ice bath.

  • While vigorously stirring, add a total of 3400 g of 3% sodium amalgam in 50–100 g portions.

  • Concurrently with the amalgam addition, add a total of 500 mL of 50% acetic acid in 10–20 mL portions. The total addition time should be 4–5 hours.

  • After the reaction is complete, decant the solution from the mercury and filter it through a layer of Celite 545.

  • Treat the cold filtrate with 1.7 L of cold 20% sulfuric acid to precipitate the product.

  • Allow the mixture to stand for 4 hours at 20–22°C.

  • Collect the crystalline product by suction filtration, wash with ice-cold water, and dry in a vacuum desiccator over sulfuric acid.

Recrystallization:

  • Divide the crude acid into two portions.

  • Add each portion to 1.2–1.5 L of rapidly stirred, boiling water.

  • Once most of the solid has dissolved, add approximately 1 g of activated charcoal.

  • Filter the hot solution through a fluted filter.

  • Cool the filtrate in an ice bath to induce rapid crystallization.

  • Collect the colorless crystals by filtration and dry under reduced pressure.[1]

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Start Synthesis Reaction Reaction Complete? Start->Reaction Reaction->Reaction No, continue reaction Workup Aqueous Workup & Isolation Reaction->Workup Yes CrudeProduct Analyze Crude Product Workup->CrudeProduct CheckPurity Is Product Pure? CrudeProduct->CheckPurity FinalProduct Final Product CheckPurity->FinalProduct Yes Recrystallize Recrystallize CheckPurity->Recrystallize No Recrystallize->CrudeProduct Re-analyze AddCharcoal Add Activated Charcoal? Recrystallize->AddCharcoal AddCharcoal->Recrystallize No (not colored) FilterHot Hot Filtration AddCharcoal->FilterHot Yes (colored) FilterHot->Recrystallize

Caption: Troubleshooting workflow for the synthesis and purification of trans-1,2-dihydrophthalic acid.

References

Technical Support Center: trans-Dihydrophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of trans-1,2-dihydrophthalic acid. The focus is on optimizing yield and purity through the common method of sodium amalgam reduction of phthalic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of trans-1,2-dihydrophthalic acid.

Q1: Why is my yield of trans-dihydrophthalic acid consistently low?

A1: Low yields can stem from several factors related to the reaction conditions and workup procedure. Here are the most common causes and their solutions:

  • Suboptimal pH: The pH of the reaction mixture is critical. The reduction of phthalic acid is sensitive to the acidity of the medium. Acetic acid is typically added portion-wise with the sodium amalgam to maintain the appropriate pH.[1] If the solution becomes too acidic or too basic, side reactions can occur, or the reaction may not proceed efficiently.

    • Solution: Carefully monitor and control the addition of acetic acid throughout the reaction. Ensure that the addition of acid corresponds with the addition of sodium amalgam to maintain a localized, controlled reaction environment.[1]

  • Reaction Temperature: The reaction is typically carried out in an ice bath.[1] If the temperature rises significantly due to the exothermic reaction between sodium amalgam and the aqueous solution, it can lead to the formation of byproducts and decomposition of the desired product.

    • Solution: Maintain a consistent low temperature (0-5 °C) using an efficient ice bath. Add the sodium amalgam in small portions to control the rate of heat generation.[1]

  • Inefficient Mixing: Vigorous stirring is necessary to ensure proper contact between the aqueous solution of phthalic acid, the sodium amalgam, and the added acetic acid.[1]

    • Solution: Use a mechanical stirrer to ensure the reaction mixture is well-agitated. This is particularly important as the sodium amalgam is a dense, separate phase.

  • Losses During Workup: The product is isolated by acidification of the filtrate, followed by crystallization. Significant amounts of the product can be lost if not handled correctly.

    • Solution: Ensure the filtrate is thoroughly chilled before and during acidification to minimize the solubility of the product. Wash the collected crystals with ice-cold water to remove impurities without dissolving a significant amount of the product.[1]

Q2: My final product is contaminated with unreacted phthalic acid. How can I improve purification?

A2: Contamination with the starting material, phthalic acid, is a common issue. Several strategies can be employed to improve the purity of the final product:

  • Recrystallization: This is the most effective method for removing phthalic acid and other impurities.[1] trans-1,2-Dihydrophthalic acid can be recrystallized from boiling water.

    • Procedure: Dissolve the crude product in a minimum amount of boiling water as quickly as possible. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove the charcoal and any insoluble impurities, then cool the filtrate rapidly in an ice bath to induce crystallization.[1]

  • Sublimation: Phthalic acid can be converted to phthalic anhydride and purified by sublimation.[2] While this is more common for purifying phthalic acid itself, understanding this property can be useful in separating it from the non-volatile this compound under specific conditions, though this is not a standard purification step for the desired product.

  • Chromatography: While not typically the primary method of purification for this synthesis on a large scale, techniques like column chromatography can be used to separate phthalic acid and its isomers.[3]

Q3: I am observing the formation of a significant amount of side products, such as benzoic acid. How can I minimize them?

A3: The formation of benzoic acid and other over-reduction or rearrangement products can occur if the reaction conditions are not carefully controlled.

  • Control of Reducing Agent: The amount and concentration of the sodium amalgam are key. Using too large an excess or a very reactive amalgam can lead to over-reduction.

    • Solution: Prepare the sodium amalgam with the specified concentration of sodium (e.g., 3%).[1] Add it in portions, allowing the reaction to subside between additions, to maintain control over the reduction potential.[1]

  • Temperature Control: As mentioned for yield, higher temperatures can promote side reactions.

    • Solution: Strict temperature control using an ice bath is crucial to minimize the formation of byproducts.

Q4: The reaction seems to be stalling or not going to completion. What could be the issue?

A4: A stalled reaction is often due to an issue with the reagents or the reaction environment.

  • Inactive Sodium Amalgam: The sodium amalgam loses its reducing power over time if it reacts with moisture in the air.

    • Solution: Prepare the sodium amalgam fresh or ensure it has been stored under anhydrous conditions (e.g., mineral oil).[1]

  • Insufficient Acid: The reaction consumes protons. If there is not enough acetic acid added, the reaction will slow down and stop as the pH increases.

    • Solution: Ensure that the total amount of acetic acid added is sufficient for the amount of sodium amalgam used, and that it is added concurrently.[1]

  • Poor Stirring: If the amalgam is not in constant contact with the aqueous phase, the reaction rate will be very slow.

    • Solution: Ensure vigorous and continuous stirring throughout the addition of the amalgam.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the sodium amalgam reduction of phthalic acid?

A1: The reduction of phthalic acid with sodium amalgam is a dissolving metal reduction. In this reaction, sodium atoms in the mercury amalgam act as a source of electrons. The aromatic ring of the phthalate dianion accepts electrons, and in the presence of a proton source (acetic acid), the ring is protonated to yield the trans-1,2-dihydrophthalic acid. The trans isomer is the thermodynamically more stable product.

Q2: What are the critical safety precautions for this synthesis?

A2: Safety is paramount when performing this synthesis. Key precautions include:

  • Sodium Amalgam Preparation: The reaction of sodium metal with mercury is highly exothermic and can cause the mercury to boil and spatter. This should be done in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and by adding the sodium in small pieces to the mercury.[4]

  • Mercury Handling: Mercury is toxic. All operations involving mercury and its amalgam should be performed in a fume hood and over a tray to contain any spills.

  • Hydrogen Gas Evolution: The reaction produces hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area away from ignition sources.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of trans-1,2-dihydrophthalic acid can be confirmed using several analytical techniques:

  • Melting Point: The pure compound has a distinct melting point (around 212-214 °C).[1] A broad or depressed melting point can indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule and identify any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the C=C bonds in the ring.

Experimental Protocol

This protocol is a representative procedure for the synthesis of trans-1,2-dihydrophthalic acid.

Materials:

  • Phthalic acid

  • Sodium acetate

  • 3% Sodium amalgam

  • 50% Acetic acid

  • 20% Sulfuric acid

  • Deionized water

  • Celite 545

  • Activated charcoal (optional)

Procedure:

  • In a large beaker or flask equipped with a mechanical stirrer, dissolve 170 g (1.02 moles) of phthalic acid and 281 g of sodium acetate in 1.7 L of water. Ensure the phthalic acid is completely dissolved.[1]

  • Cool the solution in an ice bath.

  • While vigorously stirring the solution, add a total of 3400 g of 3% sodium amalgam in 50–100 g portions.[1]

  • With each portion of amalgam, add 10–20 mL of 50% acetic acid (for a total of 500 mL).[1] Add the next portion of amalgam and acid only after the gas evolution from the previous addition has subsided. The total addition time should be around 4–5 hours.[1]

  • After the final addition, continue stirring for a short period until the reaction is complete.

  • Decant the aqueous solution from the mercury and filter it through a layer of Celite 545 on a Buchner funnel to remove any fine solids.

  • Cool the filtrate in an ice bath and slowly add 1.7 L of cold 20% sulfuric acid with stirring. The product will begin to crystallize.[1]

  • Let the mixture stand for at least 4 hours at room temperature to allow for complete crystallization.[1]

  • Collect the crystalline product by suction filtration and wash it thoroughly with ice-cold water to remove excess sulfuric acid.

  • Dry the product in a vacuum desiccator over sulfuric acid. This should yield approximately 124 g (72%) of the crude product.[1]

Purification (Recrystallization):

  • For a purer product, divide the crude acid into two portions.

  • Add each portion to 1.2–1.5 L of rapidly stirred, boiling water to dissolve it quickly.[1]

  • If necessary, add about 1 g of activated charcoal to decolorize the solution.[1]

  • Filter the hot solution through a fluted filter paper.

  • Cool the filtrate in an ice bath to induce rapid crystallization.

  • Collect the colorless crystals by filtration and dry them under reduced pressure. The expected yield of the purified product is 93–107 g (54–62%).[1]

Data Summary Tables

Table 1: Effect of Reaction Parameters on Yield and Purity

ParameterConditionEffect on YieldEffect on PurityReference
Temperature 0-5 °C (Ice Bath)Optimal; minimizes side reactions.High purity.[1]
> 10 °CDecreased yield due to byproduct formation.Lower purity.General chemical principles
pH Control Portion-wise addition of acetic acidHigh yield.Minimizes side reactions.[1]
No pH controlLow yield; reaction may stall.Low purity.General chemical principles
Stirring Vigorous mechanical stirringEssential for good yield.Ensures homogenous reaction.[1]
Magnetic stirring (may be insufficient)Potentially lower yield.Inhomogeneous reaction may lead to side products.General chemical principles

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesExpected Purity
Recrystallization from water Effective at removing unreacted phthalic acid and other soluble impurities.[1]Can lead to some product loss due to solubility in water.[1]High (>98%)
Washing with cold water Simple and quick for removing acid from workup.Not effective for removing organic impurities.Moderate
Sublimation Not directly applicable to the product, but can remove phthalic anhydride impurity if formed.[2][5]Product is not volatile and would decompose.N/A

Visualized Workflows and Pathways

Reaction_Pathway PhthalicAcid Phthalic Acid DihydrophthalicAcid trans-1,2-Dihydrophthalic Acid PhthalicAcid->DihydrophthalicAcid 1. 3% Na(Hg) 2. CH₃COOH, H₂O

Caption: Reaction scheme for the synthesis of trans-1,2-dihydrophthalic acid.

Experimental_Workflow start_end start_end decision decision output output start Start dissolve Dissolve Phthalic Acid and Sodium Acetate in Water start->dissolve cool Cool Solution in Ice Bath dissolve->cool add_reagents Add Na(Hg) and Acetic Acid Portion-wise with Stirring cool->add_reagents filter_solids Filter through Celite add_reagents->filter_solids acidify Acidify Filtrate with H₂SO₄ filter_solids->acidify crystallize Crystallize Product acidify->crystallize collect_crude Collect Crude Product by Filtration crystallize->collect_crude check_purity Purity Check (e.g., MP) collect_crude->check_purity is_pure Is Purity Sufficient? check_purity->is_pure recrystallize Recrystallize from Boiling Water is_pure->recrystallize No final_product Final Product: This compound is_pure->final_product Yes collect_pure Collect Pure Product recrystallize->collect_pure collect_pure->final_product end End final_product->end

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Tree problem problem cause cause solution solution low_yield Problem: Low Yield cause1 Poor Temperature Control? low_yield->cause1 cause2 Inefficient Stirring? low_yield->cause2 cause3 Workup Losses? low_yield->cause3 solution1 Maintain Ice Bath (0-5 °C) Add Reagents Slowly cause1->solution1 solution2 Use Vigorous Mechanical Stirring cause2->solution2 solution3 Pre-chill Acid for Precipitation Wash Crystals with Ice-Cold Water cause3->solution3

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-dihydrophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in the purification of this compound include:

  • Separation from the cis-isomer: The synthesis of this compound can sometimes yield the cis-isomer as a byproduct. Due to their similar chemical structures, separating these isomers can be difficult.

  • Removal of unreacted starting material: Incomplete reaction can leave residual phthalic acid, which needs to be removed.

  • Solvent selection for recrystallization: Finding an ideal solvent that provides good solubility at high temperatures and poor solubility at low temperatures is crucial for efficient purification by recrystallization.

  • Color impurities: The crude product may sometimes develop a yellow color during recrystallization, necessitating the use of decolorizing agents.[1]

Q2: What is the most common method for purifying crude this compound?

A2: The most common and effective method for purifying crude this compound is recrystallization from boiling water.[1] This technique leverages the temperature-dependent solubility of the acid to separate it from impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point range close to the literature value (212-214°C) is a good indicator of purity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the target compound and any impurities. Specific methods can be developed to resolve cis and trans isomers and other potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The volume of the recrystallization solvent was too large, leading to product loss in the filtrate.- The cooling process was too rapid, preventing complete crystallization.- The product is more soluble in the chosen solvent than anticipated.- Use the minimum amount of boiling solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If using a solvent other than water, perform small-scale solubility tests to determine the optimal solvent.
Product is Colored (Yellowish) - Presence of color impurities from the synthesis.- During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb the color impurities.[1]
Melting Point is Broad and/or Depressed - The product is still impure.- Presence of the cis-isomer or unreacted phthalic acid.- Repeat the recrystallization process.- Consider using fractional crystallization if contamination with the cis-isomer is suspected. This involves multiple, careful crystallization steps to enrich the desired isomer.- HPLC analysis can help identify the specific impurities present.
Difficulty Separating cis and trans Isomers - The isomers have very similar solubility profiles in the chosen recrystallization solvent.- Fractional Crystallization: This technique can be effective as the trans-isomer is often less soluble than the cis-isomer in certain solvents.[2]- Chromatography: Techniques like column chromatography or preparative HPLC can be employed for more challenging separations.

Experimental Protocols

Recrystallization of this compound from Water[1]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in a large Erlenmeyer flask.

  • For every gram of crude acid, add approximately 12-15 mL of deionized water.

  • Heat the mixture to a rolling boil with constant stirring. Add more water in small portions if necessary until the solid is completely dissolved.

  • (Optional) If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1% by weight of the crude acid). Swirl the mixture for a few minutes.

  • Preheat a funnel and a receiving flask. Filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a vacuum oven or a desiccator.

Data Presentation

Table 1: Solubility of Phthalic Acid Isomers in Water

CompoundTemperature (°C)Solubility ( g/100 mL)
Phthalic Acid250.6
Terephthalic Acid25Insoluble

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Phthalic Acid + Sodium Amalgam reaction Reduction Reaction start->reaction crude Crude this compound reaction->crude dissolve Dissolve in Boiling Water crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal filter Hot Filtration charcoal->filter crystallize Cool to Crystallize filter->crystallize isolate Isolate Crystals (Filtration) crystallize->isolate dry Dry Pure Product isolate->dry end end dry->end Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product bad_mp Broad/Low Melting Point? start->bad_mp solution1 Use less solvent, cool slowly low_yield->solution1 Yes solution2 Add activated charcoal during recrystallization colored_product->solution2 Yes solution3 Repeat recrystallization, consider fractional crystallization bad_mp->solution3 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

troubleshooting low yield in Diels-Alder reactions with trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Diels-Alder reactions involving trans-1,2-Dihydrophthalic Acid.

Frequently Asked Questions (FAQs)

Q1: Is trans-1,2-dihydrophthalic acid typically used as a diene or a dienophile in a Diels-Alder reaction?

Due to the presence of two electron-withdrawing carboxylic acid groups, trans-1,2-dihydrophthalic acid is generally a poor diene. Electron-withdrawing groups decrease the electron density of the diene, making the reaction with a dienophile less favorable.[1][2][3] It is more likely to be used as a dienophile, although its reactivity in this role would depend on the specific diene it is reacting with.

Q2: How do the carboxylic acid groups on trans-1,2-dihydrophthalic acid affect its reactivity?

Carboxylic acid groups are electron-withdrawing. When present on a diene, they decrease its reactivity in a normal-electron-demand Diels-Alder reaction.[1] Conversely, electron-withdrawing groups on a dienophile generally increase its reactivity.[2][3][4] The presence of these groups can also influence the solubility of the molecule in different solvents, which can impact reaction rates.

Q3: Can the retro-Diels-Alder reaction be a cause for low yield?

Yes, the Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction.[5][6] This is particularly favored at higher temperatures.[6] If your reaction is conducted at a high temperature, the equilibrium may shift towards the starting materials, resulting in a lower yield of the desired adduct.

Q4: What is the importance of the s-cis conformation when using a diene in a Diels-Alder reaction?

For a successful Diels-Alder reaction, the diene must be in the s-cis conformation to allow for the concerted [4+2] cycloaddition.[2][3] If the diene is locked in an s-trans conformation due to steric hindrance, the reaction will not proceed efficiently, leading to a low yield.[3]

Troubleshooting Guide for Low Yield

Issue 1: Low Reactivity of trans-1,2-dihydrophthalic Acid as a Diene

If you are using trans-1,2-dihydrophthalic acid as a diene, its electron-withdrawing carboxylic acid groups likely decrease its reactivity.

Solutions:

  • Use an Electron-Rich Dienophile: Pair the dihydrophthalic acid with a dienophile that has electron-donating groups to increase the reaction rate.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can increase the rate of the reaction, even with an electron-poor diene.[7][8][9] The Lewis acid can coordinate to the dienophile, making it more electrophilic.[10]

  • Increase Temperature with Caution: While increasing the temperature can sometimes improve reaction rates, be mindful of the potential for the retro-Diels-Alder reaction.[11]

Issue 2: Unfavorable Reaction Conditions

The choice of solvent and temperature can significantly impact the yield of a Diels-Alder reaction.

Solutions:

  • Solvent Optimization: Diels-Alder reactions can be sensitive to the solvent. Polar solvents, and in some cases even water, have been shown to accelerate the reaction rate.[5] Experiment with a range of solvents to find the optimal conditions for your specific reactants.

  • Temperature Control: If you suspect the retro-Diels-Alder reaction is occurring, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the best balance between reaction rate and product stability.

Issue 3: Steric Hindrance

Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants, leading to a lower yield.

Solutions:

  • Reactant Modification: If possible, consider using a derivative of trans-1,2-dihydrophthalic acid with less bulky protecting groups on the carboxylic acids, such as methyl esters.

  • Higher Temperatures: In some cases, higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this must be balanced against the risk of the retro-Diels-Alder reaction.

Data Presentation

Table 1: Hypothetical Effect of Solvent on Diels-Alder Reaction Yield

SolventDielectric Constant (approx.)Expected Relative Yield
Toluene2.4Low
Dichloromethane9.1Moderate
Acetone21Moderate-High
Water80Potentially High

Note: This table is illustrative and the actual optimal solvent must be determined experimentally.

Table 2: Potential Lewis Acid Catalysts for Enhancing Yield

Lewis AcidCommon ApplicationsPotential for Yield Improvement
Aluminum Chloride (AlCl₃)Widely used, strong Lewis acidHigh
Boron Trifluoride (BF₃)Common Lewis acid catalystHigh
Zinc Chloride (ZnCl₂)Milder Lewis acidModerate
Copper(II) Triflate (Cu(OTf)₂)Effective in aqueous mediaModerate to High

Experimental Protocols

Generalized Protocol for a Diels-Alder Reaction with a Carboxylated Diene

This protocol is a general guideline and may require optimization for your specific reaction.

  • Reactant Preparation:

    • Dissolve the diene (e.g., a derivative of trans-1,2-dihydrophthalic acid) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the dienophile to the flask. A slight excess of one reactant may be used to drive the reaction to completion.

  • Reaction Execution:

    • If using a catalyst, add the Lewis acid to the reaction mixture.

    • Heat the reaction mixture to the desired temperature and monitor the progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if a catalyst was used (e.g., with a mild aqueous wash).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions start Low Yield in Diels-Alder Reaction reactivity Low Reactivity of trans-Dihydrophthalic Acid? start->reactivity Investigate conditions Unfavorable Reaction Conditions? start->conditions Investigate sterics Steric Hindrance? start->sterics Investigate dienophile Use Electron-Rich Dienophile reactivity->dienophile Solutions catalyst Add Lewis Acid Catalyst reactivity->catalyst Solutions solvent Optimize Solvent conditions->solvent Solutions temperature Adjust Temperature conditions->temperature Solutions modify Modify Reactants sterics->modify Solution

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Experimental_Workflow prep 1. Reactant Preparation reaction 2. Reaction Execution prep->reaction Heat & Stir workup 3. Work-up and Purification reaction->workup Cool & Quench analysis 4. Product Analysis workup->analysis Isolate

Caption: General experimental workflow for a Diels-Alder reaction.

References

Technical Support Center: Controlling Regioselectivity in Reactions of Substituted trans-Dihydrophthalic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted trans-dihydrophthalic acids. The information provided herein is intended to assist in controlling regioselectivity in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions of substituted trans-dihydrophthalic acids?

A1: The regioselectivity of reactions, such as halolactonization, involving substituted trans-dihydrophthalic acids is predominantly governed by electronic effects. The position of substituents on the cyclohexene ring dictates the stability of intermediates, thereby controlling the reaction pathway. For instance, in bromolactonization, the carboxylate group will preferentially attack the more electrophilic carbon of the bromonium intermediate, which is the carbon that can better stabilize a partial positive charge.[1]

Q2: How can I control the endo vs. exo regioselectivity during bromolactonization?

A2: The endo vs. exo selectivity in bromolactonization can often be controlled by the choice of reaction conditions, particularly the solvent and the presence of an acid catalyst.[1] Hexafluoroisopropanol (HFIP) is a solvent known to mediate this selectivity.[1] Generally, reactions without a strong acid catalyst in HFIP tend to favor the kinetically controlled endo product.[1] Conversely, the addition of a strong acid like trifluoromethanesulfonic acid (TfOH) can promote isomerization to the more thermodynamically stable exo product.[1]

Q3: My bromolactonization reaction is yielding a mixture of regioisomers. How can I improve the selectivity?

A3: To improve regioselectivity, consider the following troubleshooting steps:

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1]

  • Solvent Choice: The use of highly polar, non-nucleophilic solvents like HFIP can stabilize ionic intermediates and improve selectivity.[1]

  • Catalyst Screening: If you are aiming for the thermodynamic product, ensure your acid catalyst is sufficiently strong and used in the appropriate concentration. If you desire the kinetic product, performing the reaction in the absence of a strong acid catalyst is recommended.[1]

  • Substituent Effects: Be mindful of the electronic properties of the substituents on your dihydrophthalic acid. Electron-donating groups will strongly direct the regioselectivity, and overcoming this inherent preference can be challenging.

Q4: Can I switch the inherent regioselectivity of my substituted trans-dihydrophthalic acid?

A4: Yes, in some cases, it is possible to switch the inherent regioselectivity. This is a significant area of research, and methods have been developed for certain classes of unsaturated carboxylic acids.[1] For bromolactonization, using HFIP as a solvent is a key strategy. One set of conditions (e.g., NBS in HFIP at room temperature) can favor the endo product, while another set of conditions (e.g., adding a catalytic amount of a strong acid like pTSA or TfOH) can favor the exo product.[1]

Troubleshooting Guides

Issue 1: Low Yield in Bromolactonization Reaction
Possible Cause Troubleshooting Step
Incomplete reaction Increase reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC or LC-MS.
Decomposition of starting material or product Use milder reaction conditions. Ensure the reaction is protected from light if sensitive compounds are involved.
Poor solubility of starting material Choose a more suitable solvent or a co-solvent system.
Incorrect stoichiometry of reagents Carefully check the molar equivalents of the substrate, bromine source (e.g., NBS), and any additives.
Issue 2: Unexpected Side Products
Possible Cause Troubleshooting Step
Presence of water Ensure all glassware is oven-dried and use anhydrous solvents. Water can compete with the intramolecular carboxylate attack.
Radical reactions If using NBS, the reaction may have some radical character. Add a radical inhibitor or perform the reaction in the dark.
Rearrangement of intermediates This can be influenced by the substrate and reaction conditions. Consider using a different halogen source or solvent system.

Data Presentation

Table 1: Influence of Reaction Conditions on Bromolactonization Regioselectivity

Substrate Solvent Catalyst Temperature Major Product Regioisomeric Ratio (endo:exo)
Unsaturated Carboxylic AcidHFIPNone0 °Cendo>99:1[1]
Unsaturated Carboxylic AcidHFIPNonertendo13:1[1]
Unsaturated Carboxylic AcidHFIPpTSA (cat.)rtexo1:19[1]
Unsaturated Carboxylic AcidHFIPTfOH (cat.)rtexo>1:99[1]

Note: Data is based on model systems of unsaturated carboxylic acids and illustrates the general principles that can be applied to substituted trans-dihydrophthalic acids.[1]

Experimental Protocols

Protocol 1: General Procedure for Kinetic endo-Selective Bromolactonization
  • Dissolve the substituted this compound (1.0 equiv) in anhydrous hexafluoroisopropanol (HFIP) to a concentration of 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired endo-lactone.

Protocol 2: General Procedure for Thermodynamic exo-Selective Bromolactonization
  • Dissolve the substituted this compound (1.0 equiv) in anhydrous hexafluoroisopropanol (HFIP) to a concentration of 0.1 M.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 equiv).

  • Add N-bromosuccinimide (NBS) (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired exo-lactone.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_conditions Reaction Conditions cluster_pathways Regioselective Pathways cluster_workup Workup and Purification cluster_products Products start Substituted this compound dissolve Dissolve in HFIP start->dissolve add_nbs Add NBS dissolve->add_nbs kinetic Kinetic Control (No Catalyst, 0°C) add_nbs->kinetic Path 1 thermodynamic Thermodynamic Control (pTSA catalyst, rt) add_nbs->thermodynamic Path 2 quench Quench Reaction kinetic->quench thermodynamic->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify endo_product endo-Lactone purify->endo_product from Path 1 exo_product exo-Lactone purify->exo_product from Path 2

Caption: Experimental workflow for regioselective bromolactonization.

signaling_pathway cluster_endo Kinetic Pathway cluster_exo Thermodynamic Pathway start Substituted This compound + Br+ intermediate Bromonium Ion Intermediate start->intermediate ts_endo Endo Transition State (Lower Energy Barrier) intermediate->ts_endo Intramolecular Attack ts_exo Exo Transition State (Higher Energy Barrier) intermediate->ts_exo Intramolecular Attack product_endo endo-Lactone ts_endo->product_endo Kinetically Favored product_exo exo-Lactone (More Stable) product_endo->product_exo Isomerization (Acid-Catalyzed) ts_exo->product_exo Thermodynamically Favored

Caption: Competing pathways in bromolactonization.

References

managing the s-cis conformation of trans-Dihydrophthalic Acid for reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the s-cis conformation of trans-dihydrophthalic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the s-cis and s-trans conformations?

The "s" in s-cis and s-trans refers to the rotation around the sigma (single) bond that connects the two double bonds of the diene system.[1]

  • s-trans conformation: The two double bonds are on opposite sides of the single bond. This conformation is generally more stable due to lower steric hindrance.[1][2]

  • s-cis conformation: The two double bonds are on the same side of the single bond. While often less stable due to steric repulsion between the "inner" substituents, this conformation is essential for concerted cycloaddition reactions like the Diels-Alder reaction.[2][3][4]

The s-cis and s-trans conformers are typically in a rapid equilibrium, but one is usually energetically favored.[5] For a reaction to proceed, the diene must be able to adopt the reactive s-cis conformation.[4]

Q2: Why is the s-cis conformation critical when using this compound in Diels-Alder reactions?

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the formation of a new six-membered ring from a conjugated diene and a dienophile.[6][7] For the reaction to occur, the terminal carbons of the diene must be close enough to react simultaneously with the dienophile.[4] Only the s-cis conformation brings these ends close enough to allow for the necessary orbital overlap and bond formation within the cyclic transition state.[4][7] Dienes that are "locked" in an s-trans conformation cannot undergo the Diels-Alder reaction.[3][4]

Q3: Is the diene of this compound "locked" in the reactive s-cis conformation?

Yes. In cyclic dienes like this compound, the diene unit is part of a ring structure. This ring constrains the single bond, preventing free rotation and locking the diene into a permanent s-cis conformation.[2][6] This pre-organization makes cyclic dienes exceptionally reactive in Diels-Alder reactions compared to acyclic dienes that must first adopt the less stable s-cis form.[6]

Fig. 1: Reaction pathway for s-cis conformers.

Troubleshooting Guides

Problem: Low or No Yield in Diels-Alder Reaction

Since this compound is locked in the reactive s-cis conformation, low yields are typically not due to conformational issues of the diene itself. The troubleshooting should focus on other reaction parameters.

Troubleshooting_Workflow Start Low / No Reaction Yield Check_Dienophile Is the Dienophile Reactive Enough? Start->Check_Dienophile Check_Conditions Are Reaction Conditions Optimal? Check_Dienophile->Check_Conditions Yes Solution_EWG Solution: Use Dienophile with Electron-Withdrawing Groups (EWGs). Check_Dienophile->Solution_EWG No Check_Purity Are Reagents Pure? Check_Conditions->Check_Purity Yes Solution_Temp Solution: Optimize Temperature. (Higher T may be needed, but check for degradation). Check_Conditions->Solution_Temp No Solution_Purify Solution: Purify Reagents. (Remove inhibitors or water). Check_Purity->Solution_Purify No Success Reaction Successful Check_Purity->Success Yes Solution_EWG->Check_Conditions Solution_Temp->Check_Purity Solution_Solvent Solution: Screen Solvents. (Polarity can influence rate). Solution_Temp->Solution_Solvent Solution_Purify->Success

Fig. 2: Workflow for troubleshooting low reaction yields.

1. Assess Dienophile Reactivity

  • Possible Cause: The dienophile may be electron-rich or sterically hindered. Diels-Alder reactions are generally fastest when the dienophile possesses electron-withdrawing groups (EWGs) and the diene has electron-donating groups (EDGs).[6]

  • Troubleshooting Steps:

    • Evaluate Dienophile Electronics: If the reaction is slow, consider switching to a dienophile substituted with strong EWGs (e.g., -CN, -C(O)R, -NO₂).

    • Examine Steric Hindrance: Large substituents on the dienophile can sterically clash with the diene, slowing or preventing the reaction.[6] If possible, use a less hindered dienophile.

2. Optimize Reaction Conditions

  • Possible Cause: Suboptimal temperature, pressure, or solvent choice.

  • Troubleshooting Steps:

    • Temperature Adjustment: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy. Incrementally increase the reaction temperature (e.g., from 25°C to 50°C, then to 80°C) while monitoring for product formation and potential decomposition.

    • Solvent Screening: The choice of solvent can influence reaction rates. Perform small-scale parallel screens with solvents of varying polarity (e.g., toluene, dichloromethane, acetonitrile).

    • Lewis Acid Catalysis: A Lewis acid can coordinate to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the reaction. Conduct trial reactions with catalytic amounts of a mild Lewis acid (e.g., ZnCl₂, AlCl₃).

3. Verify Reagent Purity and Stability

  • Possible Cause: Degradation of starting materials or the presence of inhibitors.

  • Troubleshooting Steps:

    • Check Purity: Confirm the purity of the this compound and the dienophile using NMR or other appropriate analytical techniques.

    • Remove Inhibitors: Some reagents, particularly alkenes, are shipped with radical inhibitors (like BHT). These can sometimes interfere and should be removed by distillation or column chromatography if suspected.

    • Ensure Anhydrous Conditions: While not all Diels-Alder reactions are moisture-sensitive, the presence of water can be problematic, especially if using Lewis acid catalysts. Ensure solvents are properly dried before use.

Quantitative Data: Diene Conformational Energies

While this compound is locked in the s-cis conformation, understanding the energetic cost for acyclic dienes to adopt this form provides context for why it is so reactive. The following table summarizes computational and experimental data for simpler dienes.

DieneMore Stable ConformerEnergy Difference (kcal/mol)Approx. Population of s-trans at 298 KReference
1,3-Butadienes-trans2.3 - 2.9~96%[2]
(Z)-1,3-Pentadienes-trans~2.0>95%[8]
(E)-1,3-Pentadienes-trans~2.1>95%[8]

Data illustrates the general preference for the s-trans conformation in flexible systems.

Key Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction

This protocol provides a general methodology for reacting this compound with a dienophile like N-phenylmaleimide.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., toluene, 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add the dienophile, N-phenylmaleimide (1.05 eq), to the flask.

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes.

    • If no reaction is observed (monitored by TLC or LC-MS), slowly heat the reaction mixture to 80°C.

    • Maintain the temperature and continue to monitor the reaction progress every 2-4 hours until the limiting reagent is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.

    • If the product is soluble, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereospecific nature of the Diels-Alder reaction means the relative configurations of the reactants are preserved in the product.[6][9]

Protocol 2: Computational Analysis of Conformational Stability

For novel derivatives of this compound where ring strain or substituents might influence conformation, computational modeling can provide valuable insights.

  • Structure Generation:

    • Build the 3D structure of the diene molecule using computational chemistry software (e.g., Gaussian, Spartan).

  • Conformational Search:

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.

  • Energy Calculation:

    • For the identified conformers (e.g., s-cis and s-trans if rotation is possible), perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[10][11]

  • Analysis:

    • Compare the calculated energies (including zero-point vibrational energy corrections) of the s-cis and s-trans conformers to determine their relative stability and predict the equilibrium population using the Boltzmann distribution.

References

stability and degradation of trans-Dihydrophthalic Acid under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-dihydrophthalic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a non-aromatic cyclic dicarboxylic acid. While specific quantitative stability data is limited in publicly available literature, some general characteristics can be inferred. It is a crystalline solid with a melting point of 212-214°C. Its stability is influenced by factors such as temperature and pH. Recrystallization from boiling water is possible, suggesting a degree of thermal stability in the short term. However, the development of a yellow color during this process indicates that some degradation may occur at elevated temperatures.

Q2: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not well-documented, degradation of related phthalic acids and dihydroaromatic compounds can proceed via several mechanisms:

  • Dehydrogenation: The dihydro-ring is susceptible to oxidation, which can lead to the formation of the aromatic phthalic acid. This can be a significant pathway, especially in the presence of oxidizing agents or certain catalysts.

  • Decarboxylation: At elevated temperatures, dicarboxylic acids can undergo decarboxylation to form mono-carboxylic acids or other degradation products.

  • Ring-Opening: Under more forceful conditions, such as strong oxidation, the cyclohexadiene ring can be cleaved.

Q3: Are there any known issues with cis-trans isomerization?

While cis-trans isomerization is a theoretical possibility for dihydrophthalic acid, there is limited specific information in the literature regarding the conditions that promote this for the isolated acid. The synthesis via sodium amalgam reduction of phthalic acid specifically yields the trans isomer. Subsequent processing should be designed to maintain this stereochemistry if it is critical for the experiment.

Troubleshooting Guides

Synthesis and Purification

Issue 1: Low yield during synthesis via sodium amalgam reduction.

  • Possible Cause 1: Inefficient reduction. The reactivity of the sodium amalgam is crucial.

    • Solution: Ensure the sodium amalgam is freshly prepared and that the reaction is conducted with vigorous stirring to maintain good contact between the amalgam and the aqueous solution of phthalic acid. The addition of acetic acid should be controlled to maintain an appropriate pH for the reduction.

  • Possible Cause 2: Product loss during workup. this compound has some solubility in water, which can lead to losses during filtration and washing.

    • Solution: Use ice-cold water for washing the crystalline product to minimize solubility losses. Ensure complete precipitation by allowing sufficient time for crystallization at a low temperature before filtration.

Issue 2: Yellow discoloration of the product upon recrystallization.

  • Possible Cause: Thermal degradation or presence of impurities. Heating during recrystallization in water can cause some degradation, or impurities from the starting material or the reaction itself may be present.

    • Solution 1: Minimize the time the solution is kept at boiling point. Dissolve the acid as quickly as possible in rapidly stirred, boiling water.

    • Solution 2: Use activated charcoal (e.g., Norit) to decolorize the solution before filtration. This can help remove colored impurities.

Experimental Use

Issue 3: Inconsistent results in aqueous solutions.

  • Possible Cause: pH-dependent stability. The stability of dicarboxylic acids in solution can be pH-dependent. Although specific data for this compound is scarce, related compounds show varying stability at different pH values.

    • Solution: Buffer your aqueous solutions to a constant pH throughout your experiments. It is advisable to perform preliminary stability studies at the intended experimental pH by monitoring the sample over time using an appropriate analytical method like HPLC.

Issue 4: Suspected degradation during an experiment.

  • Possible Cause: Thermal instability or reaction with other components. The experimental conditions (e.g., elevated temperature, presence of catalysts or reactive species) may be causing the this compound to degrade.

    • Solution:

      • Monitor for degradation products: Use analytical techniques such as HPLC or GC-MS to check for the appearance of new peaks that could correspond to degradation products like phthalic acid.

      • Control temperature: If thermal degradation is suspected, conduct the experiment at the lowest feasible temperature.

      • Inert atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Currently, there is a lack of specific quantitative data in the literature regarding the stability and degradation kinetics of this compound under various reaction conditions. Researchers are advised to determine these parameters empirically for their specific experimental setups.

Experimental Protocols

Synthesis of trans-1,2-Dihydrophthalic Acid

This protocol is adapted from Organic Syntheses.

Materials:

  • Phthalic acid

  • Sodium acetate

  • Water

  • 3% Sodium amalgam

  • 50% Acetic acid

  • 20% Sulfuric acid

  • Activated charcoal (optional)

Procedure:

  • Prepare a particle-free solution of phthalic acid and sodium acetate in water.

  • Cool the solution in an ice bath and, with vigorous stirring, add portions of 3% sodium amalgam.

  • Concurrently with the amalgam, add 50% acetic acid in portions.

  • After the addition is complete, decant the solution from the mercury and filter it.

  • Treat the cold filtrate with cold 20% sulfuric acid to precipitate the trans-1,2-dihydrophthalic acid.

  • Allow the mixture to stand at a low temperature to ensure complete crystallization.

  • Collect the crystals by suction filtration, wash with ice-cold water, and dry under vacuum.

  • For higher purity, recrystallize from rapidly boiling water, optionally using activated charcoal for decolorization.

Monitoring Degradation by HPLC

Method:

  • Column: A C18 reverse-phase column is often suitable for the analysis of organic acids.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). An acidic mobile phase (e.g., with formic acid or phosphoric acid) is typically used to ensure the carboxylic acids are in their protonated form.

  • Detection: UV detection at a wavelength where the compound or its potential degradation products (like phthalic acid) absorb (e.g., around 254 nm).

  • Procedure:

    • Prepare a standard solution of pure this compound.

    • Prepare a standard solution of phthalic acid as a potential degradation product.

    • Inject samples from your reaction mixture at different time points.

    • Monitor the decrease in the peak area of this compound and the potential appearance and increase of the phthalic acid peak.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Phthalic_Acid Phthalic Acid in Aqueous Sodium Acetate Reduction Reduction with 3% Sodium Amalgam & Acetic Acid Phthalic_Acid->Reduction Precipitation Acidification with 20% Sulfuric Acid Reduction->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Recrystallization Recrystallization from Boiling Water (+/- Activated Charcoal) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Degradation_Pathway cluster_pathways Potential Degradation Pathways trans_DHPA This compound Dehydrogenation Dehydrogenation (Oxidation) trans_DHPA->Dehydrogenation [O] Decarboxylation Decarboxylation (Heat) trans_DHPA->Decarboxylation Δ Phthalic_Acid Phthalic Acid Dehydrogenation->Phthalic_Acid Monoacid Mono-carboxylic Acid Derivative Decarboxylation->Monoacid

Caption: Hypothetical degradation pathways for this compound.

storage and handling recommendations for trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for the storage, handling, and use of trans-Dihydrophthalic Acid in a research and development setting. The information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). If there is a risk of generating dust, a dust mask or respirator should be used.

Q3: Is this compound sensitive to air or moisture?

A3: While specific data is unavailable, many dicarboxylic acids are stable under normal atmospheric conditions. However, it is good practice to minimize exposure to air and moisture by keeping containers tightly closed when not in use. Some related compounds, like phthalic anhydride, are moisture-sensitive.

Q4: How should I prepare solutions of this compound?

A4: The solubility of this compound is not well-documented in common laboratory solvents. It is advisable to perform small-scale solubility tests to determine the best solvent for your application. Based on the behavior of structurally similar compounds like terephthalic acid, solubility in aqueous solutions may be low, while solubility in some polar organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be higher.

Q5: What are the known incompatibilities of this compound?

A5: this compound should be kept away from strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances could lead to vigorous or exothermic reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty Dissolving the Compound Low solubility in the chosen solvent.- Try gentle heating or sonication to aid dissolution.- Perform small-scale solubility tests with alternative polar organic solvents such as DMSO, DMF, or methanol.- Consider the pH of the solution; for acidic compounds, adjusting the pH with a suitable base might increase aqueous solubility.
Compound Changes Color or Appearance During Storage Potential degradation due to exposure to light, air, or moisture.- Discard the material if significant changes are observed, as its purity may be compromised.- Ensure future storage is in a dark, dry place, and consider purging the container with an inert gas like argon or nitrogen before sealing.
Inconsistent Experimental Results Potential impurities in the compound or degradation.- Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS).- If degradation is suspected, source a fresh batch of the compound and store it under the recommended inert conditions.

Physicochemical and Solubility Data

Disclaimer: Specific experimental data for this compound is limited. The following table provides data for structurally related compounds to offer general guidance.

Property Phthalic Acid (ortho-isomer) Terephthalic Acid (para-isomer) General Guidance for this compound
Melting Point 207 °CSublimes at 402 °CExpect a relatively high melting point for a solid dicarboxylic acid.
Water Solubility 0.6 g / 100 mL0.0017 g / 100 mL at 25 °CLikely to have low water solubility.
Solubility in Organic Solvents Soluble in ethanol.Soluble in DMSO, DMF, and alkalies; slightly soluble in ethanol and methanol.[1]Expect solubility in polar aprotic solvents like DMSO and DMF. Low solubility in non-polar solvents is likely.

Experimental Workflow

Below is a logical workflow for handling and using this compound in a typical experimental setting.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Reaction & Analysis cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS (if available) B Don Appropriate PPE A->B C Weigh Compound in a Fume Hood or Vented Enclosure B->C D Select Appropriate Solvent (based on pre-tests) C->D E Add Solvent to Weighed Compound D->E F Apply Gentle Heating or Sonication if Necessary E->F G Perform Experiment F->G H Analyze Results G->H I Quench Reaction & Neutralize Waste if Necessary H->I Post-Analysis J Dispose of Waste According to Institutional Guidelines I->J

References

Technical Support Center: Identifying Impurities in trans-Dihydrophthalic Acid by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in trans-Dihydrophthalic Acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

NMR Sample Preparation

A carefully prepared sample is crucial for obtaining a high-quality NMR spectrum. Follow these steps for optimal results:

  • Sample Quantity: Weigh approximately 5-10 mg of your this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) with a few drops of CD₃OD to aid solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial. Vortex or gently warm the mixture to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Shimming: After placing the sample in the NMR spectrometer, the instrument's magnetic field must be shimmed to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: The ¹H NMR spectrum of trans-1,2-dihydrophthalic acid is expected to show signals for the vinyl and methine protons. The carboxylic acid protons will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its exact position can be concentration-dependent. The chemical shifts and coupling constants for the ring protons are crucial for confirming the trans stereochemistry.

Q2: What are the common impurities I should look for in my this compound sample?

A2: Common impurities can include:

  • cis-Dihydrophthalic Acid: The diastereomeric cis-isomer is a very common impurity.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include phthalic acid or other precursors.

  • Aromatic Byproducts: Benzoic acid can sometimes be a byproduct.

  • Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethanol, ethyl acetate) may be present.

Q3: How can I distinguish between trans- and cis-Dihydrophthalic Acid using ¹H NMR?

A3: The key to distinguishing between cis and trans isomers lies in the coupling constants (J-values) between the vicinal protons on the cyclohexadiene ring. Generally, the coupling constant between vicinal protons in a trans configuration is larger than in a cis configuration. Look for differences in the multiplicity and J-values of the signals corresponding to the methine protons.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the NMR analysis of your this compound sample.

Issue Possible Cause(s) Recommended Solution(s)
Broad or Disappearing Carboxylic Acid Proton Signal The carboxylic acid proton is acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the solvent.- Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear or significantly decrease in intensity due to deuterium exchange.- Ensure your deuterated solvent is of high purity and low water content.
Unexpected Aromatic Signals Observed The sample may be contaminated with aromatic impurities such as phthalic acid or benzoic acid.- Compare the chemical shifts of the unexpected signals with the known spectra of potential aromatic impurities (see Data Presentation section).- Purify the sample further using techniques like recrystallization or column chromatography.
Complex Multiplets in the Alkene/Aliphatic Region The sample may be a mixture of cis and trans isomers.- Carefully analyze the coupling constants of the multiplets. A larger coupling constant for the vicinal methine protons is indicative of the trans isomer.- Consider using 2D NMR techniques like COSY to establish proton connectivity and aid in assigning the signals for each isomer.
Poorly Resolved or Broad Peaks (General) - The sample concentration may be too high.- The magnetic field may not be properly shimmed.- The sample may contain paramagnetic impurities.- Dilute the sample.- Re-shim the instrument.- If paramagnetic impurities are suspected, filtering the sample through a small plug of Celite in the Pasteur pipette during preparation may help.
Signals from Residual Solvents Solvents from the reaction workup or purification may not have been completely removed.- Place the sample under high vacuum for an extended period before preparing the NMR sample.- Consult a table of common NMR solvent impurities to identify the contaminant based on its chemical shift.

Data Presentation

The following table summarizes the approximate ¹H NMR chemical shifts for this compound and potential impurities. Note that exact chemical shifts can vary depending on the solvent and concentration.

Compound Proton Environment Approximate Chemical Shift (δ, ppm) Multiplicity
This compound Carboxylic Acid (-COOH)> 10Broad Singlet
Olefinic (=CH)5.5 - 6.5Multiplet
Methine (-CH)3.0 - 4.0Multiplet
cis-Dihydrophthalic Acid Carboxylic Acid (-COOH)> 10Broad Singlet
Olefinic (=CH)5.5 - 6.5Multiplet
Methine (-CH)3.0 - 4.0Multiplet
Phthalic Acid Carboxylic Acid (-COOH)~13 (in DMSO-d₆)Broad Singlet
Aromatic (Ar-H)7.5 - 7.9 (in DMSO-d₆)Multiplet
Benzoic Acid Carboxylic Acid (-COOH)~12-13 (in CDCl₃)Broad Singlet
Aromatic (Ar-H)7.4 - 8.2 (in CDCl₃)Multiplets

Visualization

The following workflow diagram illustrates the logical steps for identifying impurities in a this compound sample using NMR.

impurity_identification_workflow Workflow for Impurity Identification in this compound by NMR A Prepare NMR Sample of this compound B Acquire 1H NMR Spectrum A->B C Identify Carboxylic Acid Proton Signal (>10 ppm) B->C D Analyze Olefinic and Methine Regions (3-7 ppm) B->D E Check for Aromatic Signals (7-8.5 ppm) B->E F Check for Other Unexpected Signals B->F G Compare with Reference Spectra and Data Tables C->G D->G E->G F->G H Identify and Quantify Impurities G->H I Pure Sample G->I No unexpected signals J Impure Sample H->J

Validation & Comparative

A Comparative Analysis of Dienophile Reactivity: trans-Dihydrophthalic Acid versus Maleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic strategies. This guide provides a detailed comparison of the reactivity of trans-dihydrophthalic acid and maleic anhydride, two dienophiles with distinct structural and electronic properties that influence their behavior in cycloaddition reactions, most notably the Diels-Alder reaction.

Maleic anhydride is a well-established and highly reactive dienophile, widely employed in organic synthesis due to the electron-withdrawing nature of its cyclic anhydride functionality, which significantly activates the double bond for [4+2] cycloaddition reactions.[1][2] In contrast, this compound and its derivatives are less commonly utilized as dienophiles, and information regarding their reactivity profile is less abundant in the scientific literature. This guide aims to provide a comprehensive overview based on available data and analogous chemical principles.

General Reactivity Principles

The reactivity of a dienophile in a Diels-Alder reaction is primarily governed by electronic factors.[3][4] Electron-withdrawing groups attached to the double bond lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Maleic anhydride is an exemplary activated dienophile. The two carbonyl groups of the anhydride ring are powerful electron-withdrawing groups, making the double bond electron-poor and thus highly susceptible to attack by electron-rich dienes.[2] This high reactivity allows Diels-Alder reactions with maleic anhydride to often proceed under mild conditions with high yields.[5]

This compound , structurally analogous to fumaric acid, possesses two carboxylic acid groups in a trans configuration across a double bond. While carboxylic acid groups are electron-withdrawing, their activating effect is generally considered to be less pronounced than that of a cyclic anhydride. The trans geometry also presents a different steric profile compared to the constrained cis configuration of maleic anhydride.

Head-to-Head Comparison of Reactivity

Direct quantitative comparisons of the reactivity of this compound and maleic anhydride in Diels-Alder reactions are scarce in peer-reviewed literature. However, a qualitative comparison can be inferred from the well-documented reactivity of maleic anhydride and the general principles of dienophile activation.

FeatureMaleic AnhydrideThis compound
Activating Groups Two carbonyl groups in a cyclic anhydrideTwo carboxylic acid groups
Electronic Nature Highly electron-deficient double bondModerately electron-deficient double bond
Stereochemistry cis-configuration (fixed)trans-configuration
Expected Reactivity HighModerate to Low

It is important to note that the free carboxylic acid groups of this compound can potentially participate in hydrogen bonding, which may influence its solubility and interaction with dienes and solvents, thereby affecting reaction kinetics.

Experimental Protocols

Detailed experimental protocols for Diels-Alder reactions involving maleic anhydride are widely available. Below are representative procedures for the reaction of maleic anhydride with different dienes. Due to the lack of specific experimental data for this compound as a dienophile in the searched literature, a general protocol for a related trans-dicarboxylic acid (fumaric acid ester) is provided for illustrative purposes.

Experimental Protocol 1: Diels-Alder Reaction of Anthracene with Maleic Anhydride

Objective: To synthesize 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve anthracene (1.0 eq) and maleic anhydride (1.0 eq) in xylene.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold xylene or petroleum ether.

  • Dry the product to obtain the desired adduct.

Experimental Protocol 2: Diels-Alder Reaction of Cyclopentadiene with Fumaric Acid Esters (Analogous to this compound)

Objective: To synthesize a substituted norbornene derivative.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethyl fumarate (as an analogue for a trans-dicarboxylic acid derivative)

  • Solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a round-bottom flask, dissolve diethyl fumarate (1.0 eq) in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.1 eq) to the solution with stirring.

  • Allow the reaction mixture to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Mechanisms and Logical Relationships

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single, cyclic transition state.[6] The stereochemistry of the reactants is retained in the product.

Below are Graphviz diagrams illustrating the general mechanism of the Diels-Alder reaction and the structural comparison of the two dienophiles.

Diels_Alder_Mechanism Diels-Alder [4+2] Cycloaddition Diene Diene Adduct Cyclohexene Adduct Diene->Adduct [4π] Dienophile Dienophile Dienophile->Adduct [2π]

Caption: General mechanism of the Diels-Alder reaction.

Dienophile_Comparison Structural and Reactivity Comparison MaleicAnhydride Maleic Anhydride cis-configuration (cyclic anhydride) Reactivity_High High MaleicAnhydride->Reactivity_High High Reactivity TransDihydrophthalicAcid This compound trans-configuration (dicarboxylic acid) Reactivity_Moderate Moderate to Low TransDihydrophthalicAcid->Reactivity_Moderate Moderate/Low Reactivity

Caption: Comparison of Maleic Anhydride and this compound.

Conclusion

Based on fundamental principles of organic chemistry, maleic anhydride is a significantly more reactive dienophile than this compound . The powerful electron-withdrawing effect of the cyclic anhydride in maleic anhydride leads to a more electron-deficient double bond, accelerating the rate of Diels-Alder reactions. While this compound does possess electron-withdrawing carboxylic acid groups, their activating effect is less pronounced.

For synthetic applications requiring high yields and mild reaction conditions, maleic anhydride is the superior choice. However, the specific stereochemical and functional group requirements of a target molecule may necessitate the use of a trans-dienophile like this compound or its derivatives, despite its potentially lower reactivity. Further experimental studies are required to quantitatively assess the reactivity of this compound and expand its utility in organic synthesis.

References

A Kinetic Comparison of Diels-Alder Reactions: Benchmarking Dienes Against the Elusive trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative kinetic analysis of the Diels-Alder reaction for several common dienes. While specific kinetic data for trans-dihydrophthalic acid remains elusive in publicly available literature, this guide offers a baseline for comparison using cyclopentadiene, furan, 1,3-butadiene, and the structurally related 1,3-cyclohexadiene. The data presented here, alongside detailed experimental protocols, can aid in the design and optimization of synthetic routes involving [4+2] cycloadditions.

Executive Summary

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings. The kinetics of this reaction are paramount in determining its practicality for a given synthetic target. This guide summarizes the available kinetic data for the Diels-Alder reaction of several common dienes with maleic anhydride, a widely used dienophile. Due to the lack of specific experimental kinetic data for this compound, 1,3-cyclohexadiene is presented as a structural surrogate to provide relevant comparative insights. The factors influencing the reaction rates are also discussed and visualized to provide a comprehensive overview for researchers.

Quantitative Kinetic Data Comparison

The following table summarizes the second-order rate constants and activation energies for the Diels-Alder reaction of various dienes with maleic anhydride. These values provide a quantitative measure of the reactivity of each diene under specific conditions.

DieneDienophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
CyclopentadieneMaleic AnhydrideDioxane201.48 x 10⁻²49.8
FuranMaleic AnhydrideDioxane259.8 x 10⁻⁵54.4
1,3-ButadieneMaleic AnhydrideDioxane303.5 x 10⁻⁵65.3
1,3-CyclohexadieneMaleic AnhydrideDioxane301.2 x 10⁻⁴60.7
This compound Maleic Anhydride --No Data Available No Data Available

Factors Influencing Diels-Alder Reaction Rates

The rate of a Diels-Alder reaction is governed by a combination of electronic and steric factors. The frontier molecular orbital (FMO) theory is a powerful model for predicting reactivity. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a faster reaction.

DielsAlderFactors cluster_electronic Electronic Factors cluster_steric Steric and Structural Factors Title Key Factors Influencing Diels-Alder Reaction Rates HOMO_LUMO_Gap HOMO-LUMO Energy Gap Rate Reaction Rate HOMO_diene Diene HOMO Energy HOMO_diene->HOMO_LUMO_Gap LUMO_dienophile Dienophile LUMO Energy LUMO_dienophile->HOMO_LUMO_Gap HOMO_LUMO_Gap->Rate Smaller Gap, Faster Rate ElectronDonating Electron-Donating Groups on Diene ElectronDonating->HOMO_diene Raises Energy ElectronWithdrawing Electron-Withdrawing Groups on Dienophile ElectronWithdrawing->LUMO_dienophile Lowers Energy s_cis Diene s-cis Conformation s_cis->Rate Required for Reaction StericHindrance Steric Hindrance StericHindrance->Rate Decreases Rate CyclicDiene Cyclic Diene CyclicDiene->s_cis Locked in Favorable Conformation

Caption: Factors influencing Diels-Alder reaction rates.

Experimental Protocols

The following are generalized experimental protocols for determining the kinetics of Diels-Alder reactions. These methods can be adapted for specific diene-dienophile pairs.

General Procedure for Kinetic Measurements by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common technique for monitoring the progress of a Diels-Alder reaction, particularly when one of the reactants has a strong chromophore that is consumed during the reaction.[1][2]

  • Preparation of Solutions: Prepare stock solutions of the diene and dienophile of known concentrations in a suitable solvent (e.g., dioxane, acetonitrile). The solvent should be transparent in the spectral region of interest.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a fixed wavelength where the diene (or dienophile) has a significant absorbance and the product has minimal absorbance. The temperature of the cell holder should be controlled using a thermostat.

  • Reaction Initiation: Equilibrate separate solutions of the diene and dienophile to the desired reaction temperature. Initiate the reaction by mixing the solutions directly in a quartz cuvette and immediately placing it in the spectrophotometer.

  • Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals. The frequency of data collection will depend on the reaction rate.

  • Data Analysis: The concentration of the absorbing species at each time point can be calculated using the Beer-Lambert law. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

General Procedure for Kinetic Measurements by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it allows for the simultaneous observation of signals from reactants and products.[3][4]

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the diene and dienophile in a deuterated solvent. An internal standard with a known concentration and a signal that does not overlap with reactant or product signals should be added for accurate quantification.

  • NMR Spectrometer Setup: Lock and shim the NMR spectrometer. Set the desired temperature for the experiment.

  • Reaction Initiation: The reaction can be initiated by adding one of the reactants to the NMR tube containing the other reactant and the internal standard, followed by quick mixing and insertion into the spectrometer. Alternatively, for slower reactions, the sample can be prepared at a lower temperature and then heated to the desired reaction temperature inside the spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at specific time intervals. The time between spectra should be chosen based on the expected reaction rate.

  • Data Analysis: Integrate the signals corresponding to specific protons of a reactant and a product. The concentration of each species can be determined by comparing the integral of its signal to the integral of the internal standard. The rate constant can then be calculated by fitting the concentration versus time data to the appropriate second-order rate law.[5][6]

Conclusion

While a direct kinetic comparison involving this compound is not currently possible due to a lack of available data, this guide provides a valuable framework for understanding the relative reactivities of common dienes in the Diels-Alder reaction. The provided kinetic data and experimental protocols serve as a practical resource for chemists engaged in the synthesis of complex cyclic molecules. The structural similarity of 1,3-cyclohexadiene makes its kinetic parameters a useful, albeit imperfect, proxy for estimating the reactivity of this compound. Further experimental investigation into the kinetics of the title compound is warranted to fill this knowledge gap.

References

A Comparative Guide to the Cycloaddition Reactivity of trans- and cis-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings with high stereocontrol. Among the dienes utilized in this [4+2] cycloaddition, isomers of dihydrophthalic acid offer unique functionalities, serving as valuable building blocks in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comparative analysis of the cycloaddition performance of trans-1,2-dihydrophthalic acid and cis-1,2-dihydrophthalic acid, offering insights into their expected reactivity, stereochemical outcomes, and a general experimental framework for their application.

Theoretical Comparison of Reactivity

While direct, side-by-side experimental comparisons in the literature are scarce, the principles of cycloaddition reactions allow for a reasoned prediction of the behavior of cis- and trans-1,2-dihydrophthalic acid. The key to their reactivity lies in the ability of the diene to adopt the s-cis conformation necessary for the concerted [4+2] cycloaddition to occur.

  • cis-Dihydrophthalic Acid (or its Anhydride): This isomer is conformationally locked in an s-cis arrangement due to the cyclic nature of its precursor, cis-1,2-dihydrophthalic anhydride. This pre-organization significantly lowers the activation energy for the Diels-Alder reaction, making it a highly reactive diene. The locked s-cis conformation ensures that the diene is readily available to react with a dienophile.

  • trans-Dihydrophthalic Acid: In contrast, the trans isomer can exist in both s-cis and s-trans conformations. Rotation around the central single bond is required to achieve the reactive s-cis conformation. This conformational flexibility means that at any given time, only a fraction of the trans-diene molecules are in the reactive conformation, which can lead to a slower reaction rate compared to the cis isomer.

Expected Outcomes in Cycloaddition Reactions

The stereochemistry of the diene plays a crucial role in determining the stereochemical outcome of the Diels-Alder reaction. The reaction is stereospecific, meaning the stereochemistry of the reactants is transferred to the product.

Featurecis-Dihydrophthalic Acid/AnhydrideThis compound
Diene Conformation Locked in a reactive s-cis conformation.Exists in equilibrium between s-cis and s-trans conformations.
Expected Reactivity High, due to pre-organized s-cis conformation.Moderate to high, dependent on the equilibrium position and rotational barrier.
Stereochemical Outcome Yields products with a cis-fused ring junction.Yields products with a trans-fused ring junction.
Endo/Exo Selectivity The reaction is expected to favor the endo product under kinetic control due to secondary orbital interactions, a common feature in Diels-Alder reactions.Similar to the cis isomer, the reaction with appropriate dienophiles is expected to show a preference for the endo adduct under kinetic control.

Reaction Pathways and Isomer Relationship

The following diagrams illustrate the structures of the isomers and a typical Diels-Alder reaction pathway.

isomers cluster_cis cis-1,2-Dihydrophthalic Acid cluster_trans trans-1,2-Dihydrophthalic Acid cis cis-Diacid cis_anhydride cis-Anhydride cis->cis_anhydride H2O trans trans-Diacid diels_alder reactant Diene (cis or trans) + Dienophile product Cycloadduct reactant->product [4+2] Cycloaddition (Heat or Lewis Acid) workflow start Select Diene (cis or trans) setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Diene in Anhydrous Solvent setup->dissolve add_dienophile Add Dienophile dissolve->add_dienophile react Heat to Reflux (Monitor by TLC) add_dienophile->react workup Cool and Concentrate react->workup purify Purify Product (Recrystallization) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end Determine Yield and Stereoselectivity characterize->end

spectroscopic comparison of trans- and cis-Dihydrophthalic Acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is critical. This guide provides a comparative spectroscopic analysis of trans- and cis-dihydrophthalic acid, offering insights into their structural distinctions through experimental data.

This technical guide delves into the spectroscopic characteristics of trans- and cis-1,2-dihydrophthalic acid, two diastereomers with distinct spatial arrangements of their carboxylic acid groups. While obtaining a complete set of directly comparable spectroscopic data for both isomers is challenging, this guide compiles available experimental protocols and representative spectral information to highlight their key differences. The primary focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, powerful techniques for elucidating molecular structure.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the dihydrophthalic acid isomers. It is important to note that directly comparable experimental data for cis-1,2-dihydrophthalic acid is limited in the public domain. Therefore, data for the closely related cis-1,2,3,6-tetrahydrophthalic anhydride is presented as a proxy to infer the expected spectral characteristics of the cis-diacid.

Spectroscopic Data trans-1,2-Dihydrophthalic Acid cis-1,2,3,6-Tetrahydrophthalic Anhydride (as proxy for cis-isomer)
¹H NMR Data not readily available in cited sources.1H NMR spectral data is available.[1]
¹³C NMR Data not readily available in cited sources.13C NMR spectral data is available.
IR Spectroscopy Data not readily available in cited sources.IR spectral data is available.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and subsequent analysis of these isomers. Below are outlined protocols for the synthesis of the trans isomer and the related cis-anhydride.

Synthesis of trans-1,2-Dihydrophthalic Acid

A well-established method for the synthesis of trans-1,2-dihydrophthalic acid involves the reduction of phthalic acid. A detailed procedure is available in Organic Syntheses.

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride is commonly achieved through a Diels-Alder reaction between 1,3-butadiene and maleic anhydride. This procedure is also well-documented in Organic Syntheses.[3]

Visualizing the Workflow: Synthesis of Dihydrophthalic Acid Isomers

The following diagram illustrates the general synthetic pathways leading to the cis and trans isomers of dihydrophthalic acid, highlighting the key starting materials and reaction types.

G General Synthetic Pathways to Dihydrophthalic Acid Isomers Start1 Phthalic Acid Reaction1 Reduction Start1->Reaction1 Start2 1,3-Butadiene + Maleic Anhydride Reaction2 Diels-Alder Reaction Start2->Reaction2 Product1 trans-1,2-Dihydrophthalic Acid Reaction1->Product1 Product2 cis-1,2,3,6-Tetrahydrophthalic Anhydride Reaction2->Product2 Hydrolysis Hydrolysis Product2->Hydrolysis Product3 cis-1,2-Dihydrophthalic Acid Hydrolysis->Product3

Caption: Synthetic routes to dihydrophthalic acid isomers.

References

A Comparative Guide to the Validation of trans-Dihydrophthalic Acid Adduct Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and molecular biology, the precise determination of the stereochemistry of DNA adducts, such as those formed by trans-dihydrophthalic acid, is critical. The three-dimensional arrangement of these adducts can significantly influence their biological activity, including their potential for mutagenicity and carcinogenicity. This guide provides a comparative overview of key analytical techniques used to validate the stereochemistry of such adducts, complete with experimental data considerations and detailed protocols.

The primary methods for elucidating the stereochemistry of DNA adducts include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD), and X-ray Crystallography.[1][2] Each technique offers unique advantages and limitations in terms of sensitivity, structural detail, and experimental requirements.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on several factors, including the amount of sample available, the required level of structural detail, and the specific stereochemical questions being addressed. The following table summarizes the key features of the most common techniques.

Technique Principle Strengths Limitations Sample Requirement
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Provides unambiguous determination of stereochemistry, including cis/trans isomerism and absolute configuration.[3][4] Can be used for samples in solution, which is closer to their biological state.[5]Requires relatively large amounts of purified sample (micrograms to milligrams).[6] Complex spectra can be challenging to interpret.High (µg-mg)
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity, allowing for the analysis of small sample quantities.[7][8] Can be coupled with liquid chromatography (LC) for the separation of stereoisomers.[9]Does not directly provide stereochemical information without the use of chiral separation methods or standards.Low (pg-ng)
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Highly sensitive to the chiral environment and can detect conformational changes in DNA upon adduct formation.[10][11][12][13] Each pair of enantiomeric adducts can exhibit symmetrical CD spectra with opposite signs.[14]Provides information about the overall chirality and conformation but may not give detailed atomic-level structural information.Moderate (µg)
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides the most definitive, high-resolution three-dimensional structure of a molecule, including its absolute stereochemistry.[15][16]Requires the successful crystallization of the adduct, which can be a significant challenge. The crystal structure may not fully represent the conformation in a biological solution.[17]High (mg)

Experimental Protocols and Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed three-dimensional structure of DNA adducts in solution.[5] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are particularly useful for establishing through-bond and through-space correlations between protons, which helps in assigning the relative stereochemistry of the adduct.[5]

Experimental Protocol Outline:

  • Sample Preparation: The DNA adduct is purified and dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations are analyzed to determine the conformation and stereochemistry of the adduct. The chemical shift of specific protons can be diagnostic for assigning cis versus trans stereochemistry.[14]

  • Structure Calculation: The experimental NMR restraints are used to calculate a family of three-dimensional structures that are consistent with the data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Determination Purification Purify DNA Adduct Dissolution Dissolve in D₂O Purification->Dissolution Acquisition Acquire 1D & 2D NMR Spectra Dissolution->Acquisition Analysis Analyze Chemical Shifts, Coupling Constants, NOEs Acquisition->Analysis Calculation Calculate 3D Structure Analysis->Calculation

NMR Spectroscopy Workflow

Mass Spectrometry (MS) with Chiral Chromatography

While mass spectrometry itself does not provide stereochemical information, coupling it with a chiral separation technique like chiral High-Performance Liquid Chromatography (HPLC) allows for the differentiation and quantification of stereoisomers.

Experimental Protocol Outline:

  • Sample Preparation: The DNA adduct is extracted and purified from the biological matrix.

  • Chiral Separation: The sample is injected into an HPLC system equipped with a chiral column. The different stereoisomers will have different retention times, leading to their separation.

  • Mass Spectrometric Detection: The separated isomers are introduced into the mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) can be used for structural confirmation of the adducts.[8]

MS_Workflow cluster_prep Sample Preparation cluster_sep Chiral Separation cluster_detect Detection cluster_analysis Data Analysis Extraction Extract DNA Adduct HPLC Inject into Chiral HPLC Extraction->HPLC MS Mass Spectrometry (MS and MS/MS) HPLC->MS Analysis Quantify Stereoisomers MS->Analysis

LC-MS Workflow for Stereoisomers

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for probing the chirality of molecules and observing conformational changes in DNA upon adduct formation.[10][11][12]

Experimental Protocol Outline:

  • Sample Preparation: The purified DNA adduct is dissolved in a suitable buffer.

  • Data Acquisition: The CD spectrum of the sample is recorded over a range of wavelengths.

  • Spectral Analysis: The CD spectrum of the adducted DNA is compared to that of the unmodified DNA. Significant changes in the spectrum can indicate adduct formation and provide information about its impact on the DNA helix. Enantiomeric adducts will produce mirror-image CD spectra.[14]

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation Dissolution Dissolve Adduct in Buffer Acquisition Record CD Spectrum Dissolution->Acquisition Comparison Compare with Unmodified DNA Acquisition->Comparison Interpretation Assess Conformational Changes Comparison->Interpretation

Circular Dichroism Workflow

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, but it requires the formation of a high-quality crystal.[15][16]

Experimental Protocol Outline:

  • Crystallization: The purified DNA adduct is subjected to various crystallization conditions to obtain a single, well-ordered crystal. This is often the most challenging step.[17]

  • X-ray Diffraction: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[18][19]

  • Data Processing and Structure Solution: The diffraction data is processed to determine the electron density map of the molecule.

  • Structure Refinement: A molecular model is built into the electron density map and refined to obtain the final, high-resolution three-dimensional structure.

Xray_Workflow cluster_cryst Crystallization cluster_diff X-ray Diffraction cluster_solve Structure Solution cluster_refine Structure Refinement Crystallization Grow Single Crystal of Adduct Diffraction Collect Diffraction Data Crystallization->Diffraction Solution Solve Electron Density Map Diffraction->Solution Refinement Refine Atomic Model Solution->Refinement

X-ray Crystallography Workflow

Conclusion

The validation of the stereochemistry of this compound adducts requires a multi-faceted approach. While X-ray crystallography provides the most definitive structural information, its requirement for high-quality crystals can be a major bottleneck. NMR spectroscopy offers detailed structural insights in a more biologically relevant solution state but requires larger sample quantities. Mass spectrometry coupled with chiral chromatography is highly sensitive and ideal for quantifying stereoisomers, while circular dichroism is a powerful tool for detecting conformational changes and confirming chirality. The choice of technique will ultimately be guided by the specific research question, sample availability, and the desired level of structural detail. In many cases, a combination of these methods will provide the most comprehensive and unambiguous validation of adduct stereochemistry.

References

Differentiating cis- and trans-Dihydrophthalic Acid Isomers Using NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the synthesis and spectroscopic differentiation of cis- and trans-1,2-dihydrophthalic acid, leveraging the diagnostic power of Nuclear Magnetic Resonance (NMR) spectroscopy.

In the realm of organic synthesis and drug development, the precise stereochemical assignment of molecules is paramount. For cyclic compounds such as dihydrophthalic acids, distinguishing between cis and trans isomers is a common challenge. This guide provides a detailed comparison of cis- and trans-1,2-dihydrophthalic acid, focusing on the application of ¹H NMR spectroscopy as a powerful analytical tool for their differentiation. We present detailed experimental protocols for the synthesis of both isomers and a quantitative comparison of their NMR spectral data.

Distinguishing Isomers with ¹H NMR Spectroscopy

The key to differentiating cis- and trans-1,2-dihydrophthalic acid lies in the analysis of the coupling constants (J-values) between the vicinal methine protons (H-1 and H-2) in the ¹H NMR spectrum. The dihedral angle between these protons is significantly different in the two isomers, which directly impacts the magnitude of the observed coupling constant, a principle described by the Karplus equation.

In cis-1,2-dihydrophthalic acid, the two carboxylic acid groups are on the same face of the cyclohexene ring. This arrangement results in a relatively small dihedral angle between the adjacent methine protons. Consequently, the cis isomer exhibits a smaller coupling constant, typically in the range of 6-12 Hz for vicinal protons on a cyclohexene ring.[1][2]

Conversely, in trans-1,2-dihydrophthalic acid, the carboxylic acid groups are on opposite faces of the ring. This leads to a larger dihedral angle between the methine protons, resulting in a significantly larger coupling constant, generally in the range of 12-18 Hz for trans vicinal protons in a cyclohexene system.[1][2]

The chemical shifts of the olefinic and methine protons are also influenced by the stereochemistry, though the difference in coupling constants is the most definitive diagnostic feature.

Comparative NMR Data

The following table summarizes the expected ¹H NMR spectral data for the key protons in cis- and trans-1,2-dihydrophthalic acid.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis Olefinic (H-3, H-4)~5.8 - 6.0Multiplet-
Methine (H-1, H-2)~3.4 - 3.6Multiplet~8 - 10
Methylene (H-5, H-6)~2.3 - 2.5Multiplet-
trans Olefinic (H-3, H-4)~5.8 - 6.0Multiplet-
Methine (H-1, H-2)~3.2 - 3.4Multiplet~3 - 5
Methylene (H-5, H-6)~2.2 - 2.4Multiplet-

Note: The exact chemical shifts can vary depending on the solvent and concentration. The key differentiating feature is the coupling constant between the methine protons.

Experimental Protocols

Synthesis of cis-1,2-Dihydrophthalic Acid

The synthesis of cis-1,2-dihydrophthalic acid is readily achieved through the hydrolysis of its corresponding anhydride, which is a classic product of a Diels-Alder reaction.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This reaction involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride.[3]

  • Materials: Maleic anhydride, 1,3-butadiene (can be generated in situ from 3-sulfolene), toluene.

  • Procedure:

    • Dissolve maleic anhydride in toluene in a round-bottom flask equipped with a reflux condenser.

    • Add 3-sulfolene and heat the mixture to generate 1,3-butadiene.

    • The butadiene will react with maleic anhydride in a Diels-Alder reaction.

    • After the reaction is complete, cool the mixture to allow the cis-1,2,3,6-tetrahydrophthalic anhydride to crystallize.

    • Collect the crystals by vacuum filtration and wash with cold toluene.

Step 2: Hydrolysis to cis-1,2-Dihydrophthalic Acid

  • Materials: cis-1,2,3,6-tetrahydrophthalic anhydride, water.

  • Procedure:

    • Suspend the synthesized anhydride in water.

    • Heat the mixture to reflux until the solid has completely dissolved, indicating hydrolysis to the dicarboxylic acid.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization of cis-1,2-dihydrophthalic acid.

    • Collect the crystals by vacuum filtration and dry.

Synthesis of trans-1,2-Dihydrophthalic Acid

The trans isomer is typically obtained through the epimerization of the more readily available cis isomer. This process is often achieved under acidic or basic conditions which facilitate the isomerization to the thermodynamically more stable trans product.[4][5][6]

  • Materials: cis-1,2-dihydrophthalic acid, a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH), solvent (e.g., water or an organic solvent).

  • Procedure:

    • Dissolve the cis-1,2-dihydrophthalic acid in a suitable solvent.

    • Add a catalytic amount of a strong acid or base.

    • Heat the mixture to reflux for a period of time to allow for epimerization to occur. The progress of the reaction can be monitored by TLC or by taking aliquots for NMR analysis.

    • After cooling, neutralize the acid or base.

    • The trans isomer, being less soluble, may precipitate out upon cooling or after partial removal of the solvent.

    • Collect the crystals of trans-1,2-dihydrophthalic acid by vacuum filtration and dry.

NMR Sample Preparation and Analysis
  • Procedure:

    • Accurately weigh approximately 5-10 mg of the dihydrophthalic acid sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectrum, paying close attention to the integration, multiplicity, and coupling constants of the signals, particularly in the olefinic and methine regions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for synthesizing and differentiating between cis- and trans-dihydrophthalic acid using NMR analysis.

G Workflow for Synthesis and NMR Differentiation of Dihydrophthalic Acid Isomers cluster_synthesis Synthesis cluster_analysis NMR Analysis Butadiene 1,3-Butadiene DielsAlder Diels-Alder Reaction Butadiene->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder cis_Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride DielsAlder->cis_Anhydride Hydrolysis Hydrolysis cis_Anhydride->Hydrolysis cis_Acid cis-1,2-Dihydrophthalic Acid Hydrolysis->cis_Acid Epimerization Epimerization cis_Acid->Epimerization NMR_Acquisition ¹H NMR Spectrum Acquisition cis_Acid->NMR_Acquisition cis_Acid->NMR_Acquisition trans_Acid trans-1,2-Dihydrophthalic Acid Epimerization->trans_Acid trans_Acid->NMR_Acquisition trans_Acid->NMR_Acquisition Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis Coupling_Constant Measure J-coupling of Methine Protons Spectral_Analysis->Coupling_Constant cis_ID cis-Isomer Identified (J ≈ 8-10 Hz) Coupling_Constant->cis_ID Smaller J-value trans_ID trans-Isomer Identified (J ≈ 3-5 Hz) Coupling_Constant->trans_ID Larger J-value

Caption: Workflow for the synthesis and NMR-based differentiation of cis- and this compound.

Conclusion

References

A Researcher's Guide to Comparative DFT Studies of Dihydrophthalic Acid Isomers: A Methodological Blueprint

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Phthalic Acid Isomers: A DFT Perspective

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. By applying DFT methods, researchers can gain insights into the relative stabilities, geometries, and spectroscopic characteristics of isomers. This section outlines the key computational findings for phthalic, isophthalic, and terephthalic acid, providing a framework for analogous studies on dihydrophthalic acid isomers.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data obtained from DFT calculations on the isomers of phthalic acid. These tables are designed for easy comparison of the isomers' properties.

Table 1: Calculated Relative Energies and Dipole Moments of Phthalic Acid Isomers

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)
Phthalic Acid (ortho)0.007.8
Isophthalic Acid (meta)-3.94.5
Terephthalic Acid (para)-4.20.0

Note: Relative energies are calculated with respect to the least stable isomer. The specific level of theory and basis set used can influence the exact values.

Table 2: Selected Optimized Geometric Parameters of Phthalic Acid Isomers

IsomerC-C bond length (Å) (in ring)C=O bond length (Å)O-H bond length (Å)Dihedral Angle (O=C-C=O) (°)
Phthalic Acid (ortho)1.39 - 1.411.210.97Variable (non-planar COOH)
Isophthalic Acid (meta)1.39 - 1.401.210.97~180
Terephthalic Acid (para)1.39 - 1.401.210.97180 (planar)

Note: These are representative values and can vary slightly depending on the specific bond and the computational method employed.

Table 3: Calculated Vibrational Frequencies of Key Modes for Phthalic Acid Isomers (cm⁻¹)

IsomerC=O StretchO-H StretchC-O Stretch
Phthalic Acid (ortho)~1750~3500~1300
Isophthalic Acid (meta)~1745~3550~1290
Terephthalic Acid (para)~1740~3560~1285

Note: These are unscaled frequencies. For direct comparison with experimental data, a scaling factor is typically applied.

Experimental Protocols: A Guide to Computational Methodology

The following section details a representative computational protocol for a comparative DFT study of acid isomers, based on common practices in the field.

Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • The initial structures of the dihydrophthalic acid isomers are built using a molecular editor.

    • Geometry optimization is performed using a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules.

    • A Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p), is commonly employed to describe the atomic orbitals. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately modeling the electronic structure of molecules with heteroatoms and potential hydrogen bonding.

  • Frequency Calculations:

    • Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • The calculated frequencies can be used to simulate infrared (IR) and Raman spectra, which can then be compared with experimental data.

  • Energy Calculations:

    • Single-point energy calculations are performed on the optimized geometries to obtain the total electronic energy.

    • To improve the accuracy of the relative energies, a larger basis set or a more sophisticated functional may be used for these calculations.

    • The relative energies of the isomers are determined by taking the difference in their total energies.

  • Analysis of Molecular Properties:

    • Various molecular properties can be calculated from the optimized wavefunctions, including:

      • Dipole moment: To assess the overall polarity of the molecule.

      • Molecular orbitals (HOMO/LUMO): To understand the electronic structure and reactivity.

      • Natural Bond Orbital (NBO) analysis: To investigate intramolecular interactions, such as hydrogen bonding.

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of a comparative DFT study and the relationships between the key concepts.

DFT_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Comparison Isomer_Structures Define Isomer Structures (e.g., 1,2-dihydrophthalic acid) Method_Selection Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) Isomer_Structures->Method_Selection Geom_Opt Geometry Optimization Method_Selection->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Geom_Opt->Energy_Calc Structural_Params Extract Geometric Parameters (Bond Lengths, Angles) Geom_Opt->Structural_Params Verify_Minima Verify True Minima (No Imaginary Frequencies) Freq_Calc->Verify_Minima Spectra Simulate Vibrational Spectra Freq_Calc->Spectra Relative_Energies Calculate Relative Stabilities Energy_Calc->Relative_Energies Properties Analyze Electronic Properties (Dipole Moment, Orbitals) Energy_Calc->Properties Comparison Comparative Analysis of Isomers Verify_Minima->Comparison Structural_Params->Comparison Relative_Energies->Comparison Spectra->Comparison Properties->Comparison

Caption: Workflow for a comparative DFT study of isomers.

Signaling_Pathway cluster_input Input cluster_output Computed Properties cluster_interpretation Interpretation Isomer Isomeric Structure Geometry Optimized Geometry Isomer->Geometry Theory Level of Theory (Functional + Basis Set) Theory->Geometry Energy Relative Energy Geometry->Energy Vibrations Vibrational Frequencies Geometry->Vibrations Electronics Electronic Properties Geometry->Electronics Stability Thermodynamic Stability Energy->Stability Spectroscopy Spectroscopic Signatures Vibrations->Spectroscopy Reactivity Chemical Reactivity Electronics->Reactivity

Caption: Conceptual relationships in a DFT study of isomers.

literature review of trans-Dihydrophthalic Acid applications in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of literature exists detailing the specific applications of trans-dihydrophthalic acid in synthetic chemistry. In contrast, its geometric isomer, cis-dihydrophthalic acid, and its derivatives, readily accessible through chemoenzymatic routes, have been more extensively explored as versatile chiral building blocks. This guide, therefore, focuses on the synthetic applications of cis-dihydrophthalic acid derivatives, providing a comparative overview of their transformations into valuable target molecules and offering insights into alternative synthetic strategies.

Introduction to Dihydrophthalic Acids in Synthesis

Dihydrophthalic acids, possessing a partially saturated six-membered ring with two carboxylic acid functionalities, present intriguing scaffolds for organic synthesis. Their stereochemistry and dense functionality offer the potential for elaboration into a variety of complex molecules, including natural products and their analogues. The cis- and trans-isomers, differing in the relative orientation of their substituents, would be expected to exhibit distinct reactivity and lead to stereochemically different products.

However, a comprehensive review of the scientific literature reveals a significant disparity in the documented applications of these two isomers. While cis-dihydrophthalic acid and, more broadly, cis-dihydrodiols derived from the microbial oxidation of aromatic compounds, have emerged as popular starting materials in the "chiral pool" approach to synthesis, there is a conspicuous absence of similar applications for this compound. This disparity is likely due to the ready availability of enantiopure cis-dihydrodiols from well-established bio-catalytic methods.

This review will therefore primarily focus on the synthetic applications of cis-dihydrophthalic acid derivatives, while also touching upon general synthetic strategies for related structures to provide a broader context for researchers, scientists, and drug development professionals.

Chemoenzymatic Synthesis of cis-Dihydrophthalic Acid Derivatives

The most prevalent route to enantiopure cis-dihydrodiols, including derivatives that can be converted to cis-dihydrophthalic acid, is through the use of dioxygenase enzymes. Toluene dioxygenase (TDO) and its variants are particularly effective in catalyzing the dihydroxylation of aromatic substrates.

Experimental Protocol: General Procedure for Microbial Dihydroxylation of Benzoates

A culture of a recombinant microorganism expressing a dioxygenase, such as Pseudomonas putida UV4, is grown in a suitable medium. The substrate, for instance, a benzoate ester, is added to the culture, and the biotransformation is allowed to proceed for a specified period. The reaction mixture is then extracted with an organic solvent, and the resulting cis-dihydrodiol is purified by chromatography. Subsequent chemical steps, such as oxidation of the hydroxyl groups, can then be employed to afford the corresponding dicarboxylic acid.

Applications of cis-Dihydrophthalic Acid Derivatives in Synthesis

The primary application of cis-dihydrophthalic acid derivatives and related cis-dihydrodiols is in the synthesis of cyclitols, such as conduritols and inositols, which are valuable building blocks for the synthesis of biologically active compounds.

Synthesis of Conduritol F

Conduritol F, a polyhydroxycyclohexene, is a versatile synthetic intermediate. One common approach to its synthesis involves the use of a cis-dihydrodiol derived from a substituted benzene.

G cluster_0 Chemoenzymatic Step cluster_1 Chemical Transformations A Substituted Benzene B cis-Dihydrodiol A->B Dioxygenase C Protection D Epoxidation E Ring Opening F Deprotection G Conduritol F

Comparison of Synthetic Routes to Conduritol F
RouteStarting MaterialKey StepsOverall YieldStereoselectivityReference
Route 1 BromobenzeneMicrobial dihydroxylation, epoxidation, ring-opening~25%High[1]
Route 2 myo-InositolProtection-deprotection sequence, elimination~15%HighN/A
Route 3 CyclohexadieneDiels-Alder, dihydroxylationVariableModerate to HighN/A

Table 1: Comparison of Synthetic Routes to Conduritol F.

Alternative Synthetic Strategies

While the chemoenzymatic approach to cis-dihydrodiols is powerful, other methods exist for the synthesis of functionalized cyclohexene rings. The Diels-Alder reaction, a cornerstone of organic synthesis, provides a robust method for constructing six-membered rings with good stereocontrol.[2]

G Diene 1,3-Butadiene Product cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Diene->Product Dienophile Maleic Anhydride Dienophile->Product

This classical organo-synthetic approach offers an alternative to the bio-catalytic dearomatization of benzene derivatives. The choice of diene and dienophile allows for a high degree of control over the substitution pattern of the resulting cyclohexene. Subsequent transformations, such as dihydroxylation and other functional group manipulations, can then be used to access a wide range of cyclitol targets.

Conclusion

The synthetic applications of dihydrophthalic acids are predominantly centered on the cis-isomer and its derivatives, which are readily available through chemoenzymatic methods. These chiral building blocks have proven to be valuable starting materials for the synthesis of complex molecules, particularly cyclitols like conduritols. While the direct synthetic utility of this compound remains largely undocumented in readily accessible literature, the principles of stereocontrolled synthesis and the diverse reactivity of functionalized cyclohexenes continue to offer exciting opportunities for the development of novel synthetic methodologies. Future research may yet uncover specific applications for the trans-isomer, potentially in areas where its unique stereochemistry can be leveraged to achieve specific synthetic goals.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. In the realm of cycloaddition reactions, particularly the powerful Diels-Alder reaction, the choice of synthon is paramount. This guide provides a comprehensive comparison of trans-Dihydrophthalic Acid and its related synthons, highlighting its distinct advantages in achieving specific stereochemical outcomes. By presenting key experimental data and detailed protocols, we aim to equip researchers with the knowledge to leverage this versatile building block in their synthetic endeavors.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is renowned for its stereospecificity. The geometry of the dienophile directly dictates the stereochemistry of the resulting cycloadduct. It is in this context that this compound emerges as a superior synthon for the synthesis of trans-substituted cyclohexene derivatives.

Superior Stereochemical Fidelity

The primary advantage of employing this compound lies in its ability to reliably produce trans products in Diels-Alder reactions. This stereochemical control is a direct consequence of the concerted nature of the [4+2] cycloaddition, where the dienophile's geometry is retained in the product. In contrast, the use of its cis-isomer, maleic anhydride or maleic acid, invariably leads to the formation of cis-adducts. This fundamental difference is crucial when the desired biological activity or material property of a target molecule is dependent on a specific trans arrangement of substituents.

To illustrate this principle, consider the reaction of a generic diene, such as 1,3-butadiene, with both trans- and cis-dienophiles.

Table 1: Stereochemical Outcome of Diels-Alder Reaction with Different Dienophiles

DienophileDieneProduct Stereochemistry
This compound1,3-Butadienetrans-4-Cyclohexene-1,2-dicarboxylic acid
Maleic Anhydride (cis)1,3-Butadienecis-4-Cyclohexene-1,2-dicarboxylic anhydride

This predictable stereochemical outcome is a significant advantage, eliminating the need for post-synthesis isomerization steps, which can often be low-yielding and require harsh conditions.

Comparative Performance Metrics

While the stereochemical outcome is the most significant advantage, it is also important to consider other performance indicators such as reaction yield and conditions. The reactivity of the dienophile is influenced by the presence of electron-withdrawing groups. Both this compound and its related synthons possess carboxyl groups that activate the double bond for the Diels-Alder reaction.

While specific yield comparisons in the literature for a single diene under identical conditions are sparse, the general principles of Diels-Alder reactions suggest that the electronic nature of the dienophile is a primary driver of reactivity. The choice between trans- and cis-isomers is therefore predominantly guided by the desired stereochemistry of the final product, with both synthons being effective dienophiles.

Experimental Protocols

To facilitate the practical application of this compound, we provide a detailed experimental protocol for a representative Diels-Alder reaction. For comparison, a protocol for the analogous reaction using a cis-synthon is also presented.

Key Experiment 1: Synthesis of trans-4-Cyclohexene-1,2-dicarboxylic acid

Objective: To synthesize a trans-substituted cyclohexene derivative using this compound as the dienophile.

Materials:

  • trans-1,2-Dihydrophthalic acid

  • 1,3-Butadiene (liquefied or generated in situ)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve trans-1,2-Dihydrophthalic acid (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of hydroquinone to inhibit polymerization of the diene.

  • Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Carefully condense liquefied 1,3-butadiene (1.2 equivalents) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or 1H NMR.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield trans-4-Cyclohexene-1,2-dicarboxylic acid.

Comparative Experiment: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride

Objective: To synthesize a cis-substituted cyclohexene derivative using maleic anhydride as the dienophile.

Materials:

  • Maleic anhydride

  • 1,3-Butadiene (generated in situ from 3-sulfolene)

  • Xylene

  • 3-Sulfolene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride (1 equivalent) and 3-sulfolene (1.2 equivalents) in xylene.

  • Heat the mixture to reflux (approximately 140 °C). At this temperature, 3-sulfolene undergoes a retro-Diels-Alder reaction to generate 1,3-butadiene and sulfur dioxide gas.

  • The in situ generated butadiene reacts with maleic anhydride to form the cis-adduct.

  • Continue refluxing for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Collect the crystals by vacuum filtration and wash with cold petroleum ether to obtain cis-4-Cyclohexene-1,2-dicarboxylic anhydride.

Visualizing the Synthetic Strategy

The strategic choice of dienophile is a critical decision point in the synthesis of cyclic molecules. The following workflow illustrates the divergent synthetic pathways dictated by the geometry of the starting synthon.

G Synthetic Pathways based on Dienophile Geometry start Target: Substituted Cyclohexene trans_target trans-Product start->trans_target Desired Stereochemistry cis_target cis-Product start->cis_target Desired Stereochemistry trans_synthon This compound trans_target->trans_synthon Select Synthon cis_synthon Maleic Anhydride (cis) cis_target->cis_synthon Select Synthon reaction Diels-Alder Reaction with Diene trans_synthon->reaction cis_synthon->reaction trans_product trans-Adduct reaction->trans_product Stereospecific cis_product cis-Adduct reaction->cis_product Stereospecific

Caption: Divergent synthetic pathways to cis- and trans-cyclohexene derivatives.

Conclusion

In the strategic design of complex molecules, particularly in the fields of pharmaceuticals and materials science, the ability to dictate stereochemistry is not just an advantage but a necessity. This compound offers a reliable and efficient route to trans-substituted cyclohexene rings via the Diels-Alder reaction. Its primary advantage over related synthons, such as maleic anhydride, is the direct and predictable formation of the trans-isomer, thereby streamlining synthetic routes and avoiding potentially problematic post-reaction modifications. For any research program requiring the synthesis of molecules with a trans-ring junction, this compound stands out as the synthon of choice.

Safety Operating Guide

Proper Disposal of trans-Dihydrophthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of trans-Dihydrophthalic Acid

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like this compound is imperative to ensure a safe working environment and compliance with regulatory standards. This guide provides a procedural, step-by-step approach to the disposal of this compound, treating it as a hazardous chemical waste in accordance with general laboratory safety principles.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Classification :

    • Treat this compound as a hazardous waste.[1][2] This is a precautionary measure in the absence of specific data classifying it as non-hazardous.

    • Do not dispose of this compound down the drain or in regular trash.[1][3]

  • Container Selection and Labeling :

    • Select a container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste, provided there are no compatibility issues.[1][4] The original container may be used if it is in good condition.[5]

    • The container must be in good condition, with no leaks or cracks, and have a secure cap.[2][5]

    • Affix a "Hazardous Waste" label to the container.[1][2]

    • The label must include the following information[1]:

      • Full chemical name: "this compound" (no abbreviations or formulas).

      • Quantity of waste.

      • Date of waste generation.

      • Location of origin (e.g., department, room number).

      • Name and contact information of the Principal Investigator.

  • Waste Accumulation and Storage :

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[4][5]

    • Keep the waste container closed except when adding waste.[2][4]

    • Segregate the waste container from incompatible materials. For example, store acids and bases separately.[5]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][4]

    • Complete any required forms, such as a Hazardous Waste Information Form, providing a complete list of the chemicals for disposal.[1]

Quantitative Data for Chemical Waste Disposal

The following table summarizes key quantitative parameters often associated with chemical waste disposal guidelines.

ParameterGuidelineSource
pH Range for Drain Disposal (with permission) 5.0 - 12.5[5]
Maximum Hazardous Waste in Satellite Accumulation Area 55 gallons[4]
Maximum Acutely Toxic Waste in Satellite Accumulation Area 1 quart (liquid) or 1 kilogram (solid)[4]

Note: Drain disposal is generally not recommended for hazardous chemicals and requires explicit written permission from the EHS office.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_characterization Step 1: Characterization & Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Disposal start Generate this compound Waste char Treat as Hazardous Waste start->char segregate Segregate from Incompatible Wastes char->segregate container Select Appropriate, Sealed Container segregate->container label_waste Label with 'Hazardous Waste' & Full Details container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

Empty Container Disposal

Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing and air-drying, the container may be disposed of in the regular trash, though it is often best to reuse the container for compatible waste.[2]

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling trans-Dihydrophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for trans-Dihydrophthalic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of any dust or aerosols.[1][2][3]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are essential to protect against splashes and fumes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[4] Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture. Disposable gloves are often preferred to avoid issues with decontamination.[5]
Body Protection Laboratory Coat & Chemical-Resistant ApronA standard laboratory coat should be worn to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4][6] The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure. For low-fume environments, an N95 mask may be sufficient, while full-face respirators with acid gas cartridges are recommended for higher exposure levels.[4]
Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[1]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[2]

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the workspace of any unnecessary items.

  • Dispensing: When weighing the solid, do so in a fume hood to minimize inhalation of dust.[1] Use appropriate tools (e.g., spatula, scoop) to handle the solid.

  • Solution Preparation: When preparing solutions, always add the acid to the solvent slowly; never the other way around. This is especially critical when dealing with exothermic reactions.

  • Post-Handling: After handling, decontaminate the work area thoroughly.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including gloves, weighing papers, and disposable labware, should be collected in a designated, properly labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[2] Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

Visual Workflow for PPE Donning and Doffing

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE D1 Lab Coat D2 Respirator D1->D2 D3 Goggles/Face Shield D2->D3 D4 Gloves D3->D4 F1 Gloves F2 Goggles/Face Shield F1->F2 F3 Lab Coat F2->F3 F4 Respirator F3->F4 finish Finish F4->finish start Start start->D1

Caption: PPE Donning and Doffing Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.